Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEPEWATPYRPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381515 | |
| Record name | ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64067-99-8 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64067-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and pharmaceutical research. This document details the synthetic protocol and summarizes the spectroscopic data integral to its structural confirmation.
Chemical Identity and Properties
This compound is identified by the CAS Registry Number 64067-99-8.[1][2] Its molecular formula is C₉H₈ClN₃O₂, corresponding to a molecular weight of 225.63 g/mol .[2][3] This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for potential cancer therapy.[4]
| Property | Value | Reference |
| CAS Number | 64067-99-8 | [1][2] |
| Molecular Formula | C₉H₈ClN₃O₂ | [2] |
| Molecular Weight | 225.63 g/mol | [2][3] |
Synthesis Protocol
The synthesis of this compound is achieved through the cyclocondensation of 6-chloropyridazin-3-amine with ethyl 3-bromo-2-oxopropanoate.[1]
Experimental Procedure:
-
A suspension of 6-chloropyridazin-3-amine (10.00 g, 77 mmol) is prepared in ethanol (30 mL) and cooled to 0 °C in an ice bath.[1]
-
A solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) is added slowly to the cooled suspension.[1]
-
Following the addition, the ice bath is removed, and the reaction mixture is stirred at room temperature for 15 minutes.[1]
-
The mixture is then heated to 80 °C and stirred for 2 hours.[1]
-
After cooling to room temperature, the resulting beige precipitate is collected by vacuum filtration and washed with cold ethanol.[1]
-
The collected solid is suspended in a saturated aqueous NaHCO₃ solution and stirred for 30 minutes to neutralize any acidic byproducts.[1]
-
The solid is again collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound as a brown solid (yield: 51%).[1]
References
An In-depth Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 64067-99-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While this compound itself is primarily utilized as a key intermediate, its structural framework is foundational to the synthesis of potent kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of bioactive molecules. The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in drug discovery, with derivatives showing promise in treating a range of diseases, including cancer and inflammatory conditions.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 64067-99-8 | N/A |
| Molecular Formula | C₉H₈ClN₃O₂ | N/A |
| Molecular Weight | 225.63 g/mol | N/A |
| Appearance | Brown solid | [1] |
| Melting Point | 114-116 °C | N/A |
| Purity | >95% | N/A |
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction between 6-chloropyridazin-3-amine and ethyl 3-bromo-2-oxopropanoate.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
6-chloropyridazin-3-amine (10.00 g, 77 mmol)
-
Ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol)
-
Ethanol
-
Saturated aqueous NaHCO₃ solution
-
Water
Procedure:
-
A suspension of 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) is cooled to 0 °C in an ice bath.
-
A solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) is added slowly to the cooled suspension via pipette.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 15 minutes.
-
The mixture is then heated to 80 °C for 30 minutes and the reaction is allowed to proceed for 2 hours.
-
After cooling to room temperature, the precipitated beige solid is collected by vacuum filtration and washed with cold ethanol.
-
The resulting solid is suspended in a saturated aqueous NaHCO₃ solution and stirred for 30 minutes.
-
The solid is again collected by vacuum filtration, and the filter cake is washed with water.
-
The product is dried over a filter and then further dried under vacuum to yield this compound as a brown solid (8.8 g, 39.0 mmol, 51% yield).
Characterization:
-
¹H NMR (400 MHz, chloroform-d): δ 8.46 (s, 1H), 8.13 (d, J=9.5 Hz, 1H), 7.23 (d, J=9.5 Hz, 1H), 4.49 (q, J=7.2 Hz, 2H), 1.46 (t, J=7.1 Hz, 3H).[1]
-
LC/MS: (M+H)⁺ peaks at 226/228 (ratio approximately 3:1).[1]
Application in the Synthesis of Bioactive Molecules
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its chloro-substituent provides a reactive site for further functionalization, commonly through nucleophilic aromatic substitution or cross-coupling reactions.
Synthetic Workflow: Intermediate to Bioactive Compound
The following diagram illustrates a general synthetic workflow where this compound is used to produce a hypothetical bioactive derivative. This process is representative of synthetic strategies found in patent literature for developing kinase inhibitors.
References
Physical and chemical properties of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key synthetic intermediate, it serves as a foundational scaffold for the development of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role as a precursor to potent kinase inhibitors. A particular focus is placed on the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade in which inhibitors derived from this scaffold have shown promise.
Chemical and Physical Properties
This compound is a brown solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 64067-99-8 | [2][3] |
| Molecular Formula | C₉H₈ClN₃O₂ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| Appearance | Brown Solid | [1] |
| Melting Point | 155-158 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Spectroscopic Data
Characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.46 (s, 1H), 8.13 (d, J=9.5 Hz, 1H), 7.23 (d, J=9.5 Hz, 1H), 4.49 (q, J=7.2 Hz, 2H), 1.46 (t, J=7.1 Hz, 3H) | [2] |
| LC/MS | (M+H)⁺ peaks at 226/228 (ratio approximately 3:1) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through a cyclocondensation reaction.[2]
Reactants:
-
6-chloropyridazin-3-amine
-
Ethyl 3-bromo-2-oxopropanoate
-
Ethanol
-
Saturated aqueous NaHCO₃ solution
-
Water
Procedure:
-
To a suspension of 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) at 0 °C, a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) is slowly added.[2]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 15 minutes.[2]
-
The mixture is then heated to 80 °C for 30 minutes.[2]
-
After a total reaction time of 2 hours, the mixture is cooled to room temperature.[2]
-
The precipitated beige solid is collected by vacuum filtration and washed with cold ethanol.[2]
-
The resulting solid is suspended in a saturated aqueous NaHCO₃ solution and stirred for 30 minutes.[2]
-
The solid is again collected by vacuum filtration, and the filter cake is washed with water.[2]
-
The product is dried over a filter and then further dried under vacuum to yield this compound as a brown solid.[2]
References
The Diverse Biological Activities of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic system have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.
Kinase Inhibitory Activity
A predominant and extensively studied biological activity of imidazo[1,2-b]pyridazine derivatives is their ability to inhibit a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs) and CDC-Like Kinases (CLKs)
Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of DYRKs and CLKs, with some compounds exhibiting IC50 values below 100 nM.[1]
Monopolar Spindle 1 (Mps1) Kinase
Property-based optimization of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of potent and selective Mps1 kinase inhibitors. For instance, compound 27f demonstrated an exceptionally low cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM, highlighting its remarkable antiproliferative activity.[2]
Tyrosine Kinase 2 (Tyk2)
Imidazo[1,2-b]pyridazine analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. These compounds have shown efficacy in inhibiting IFNγ production in rat pharmacodynamic models and have demonstrated full efficacy in a rat adjuvant arthritis model, indicating their potential for treating autoimmune and inflammatory diseases.[3] One notable compound exhibited greater than 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases.[3]
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)
Derivatives of imidazo[1,2-b]pyridazine have been designed as dual inhibitors of PI3K and mTOR, key components of a signaling pathway often hyperactivated in cancer and fibrosis. One such derivative, compound 11 , showed potent inhibition of PI3Kα (94.9% inhibition at 1 nM) and mTOR (42.99% inhibition at 1 nM), along with nanomolar antiproliferative effects in pulmonary fibroblasts.[4][5] Another compound, 42 , displayed outstanding dual PI3K/mTOR inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[6]
Bruton's Tyrosine Kinase (BTK)
A significant breakthrough has been the discovery of an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), as a potent and highly selective irreversible inhibitor of BTK. This compound exhibited a BTK IC50 of 1.3 nM and has advanced into Phase I clinical trials for B cell malignancies.[7][8]
FMS-like Tyrosine Kinase 3 (FLT3)
Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML). Compound 34f displayed nanomolar inhibitory activity against both FLT3-ITD (IC50 = 4 nM) and the resistant mutant FLT3-D835Y (IC50 = 1 nM).[1]
PIM Kinases
A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency, demonstrating potential for the treatment of hematopoietic malignancies.[9]
Anticancer Activity
The potent kinase inhibitory activity of many imidazo[1,2-b]pyridazine derivatives translates to significant anticancer effects across a variety of cancer cell lines.
Antiproliferative Activity
Numerous studies have reported the antiproliferative activity of these compounds against various cancer cell lines, including those of the lung, breast, and leukemia. For example, imidazo[1,2-b]pyridazine diaryl urea derivatives exhibited significant antiproliferative activity against non-small cell lung cancer cell lines A549 and H460, with IC50 values ranging from 0.02 µM to 20.7 µM.[10] Another study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides reported IC50 values ranging from 1 to 10 µM against MCF-7 and SK-MEL-28 cancer cell lines.[10]
Antimicrobial and Antiparasitic Activity
Antifungal Activity
3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum antifungal activities against various phytopathogenic fungi. Several compounds exhibited potency that was 1.9-25.5 fold greater than the commercial fungicide hymexazol against strains such as Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB).[11] One standout compound, 4j , showed promising antifungal potency with EC50 values of 6.3 µg/mL against Fusarium solani, 7.7 µg/mL against Pyricularia oryzae, 7.1 µg/mL against Alternaria brassicae, 7.5 µg/mL against Valsa mali, and 4.0 µg/mL against Alternaria alternata.[12]
Antiparasitic Activity
Imidazo[1,2-b]pyridazine derivatives have also been investigated for their activity against various parasites. Sub-nanomolar activity has been observed against Giardia lamblia.[13] Additionally, some compounds have shown activity against Leishmania amazonensis.[14]
Quantitative Data Summary
The following tables summarize the reported biological activities of representative imidazo[1,2-b]pyridazine derivatives.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 / % Inhibition | Reference |
| 27f | Mps1 (cellular) | 0.70 nM | [2] |
| Compound 11 | PI3Kα | 94.9% at 1 nM | [4][5] |
| mTOR | 42.99% at 1 nM | [4][5] | |
| Compound 42 | PI3Kα | 0.06 nM | [6] |
| mTOR | 3.12 nM | [6] | |
| Compound 22 (TM471-1) | BTK | 1.3 nM | [7][8] |
| Compound 34f | FLT3-ITD | 4 nM | [1] |
| FLT3-D835Y | 1 nM | [1] | |
| Aminopyridazine 2 | DAPK1 | 13 µM | [15] |
| Imidazo[1,2-b]pyridazine 3 | DAPK1 | 0.247 µM | [15] |
Table 2: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | IC50 / GI50 | Reference |
| 27f | A549 | 6.0 nM | [2] |
| Diaryl urea derivatives | A549, H460 | 0.02 µM - 20.7 µM | [10] |
| Compound 11 | Pulmonary Fibroblasts | 0.380 and 0.090 µM | [4][5] |
| Compound 34f | MV4-11 (FLT3-ITD+) | 7 nM | [1] |
| MOLM-13 (FLT3-ITD+) | 9 nM | [1] | |
| MOLM-13 (FLT3-ITD-D835Y) | 4 nM | [1] | |
| Compound 4e, 4f | MCF-7, SK-MEL-28 | 1 - 10 µM | [10] |
| IP-5 | HCC1937 | 45 µM | [16] |
| IP-6 | HCC1937 | 47.7 µM | [16] |
| IP-7 | HCC1937 | 79.6 µM | [16] |
Table 3: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| 4j | Fusarium solani | 6.3 | [12] |
| Pyricularia oryzae | 7.7 | [12] | |
| Alternaria brassicae | 7.1 | [12] | |
| Valsa mali | 7.5 | [12] | |
| Alternaria alternata | 4.0 | [12] | |
| 1m | Alternaria alternata | 9.9 | [12] |
| Botrytis cinerea | 9.4 | [12] |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-b]pyridazine derivatives exert their biological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanism of action for some of the most well-studied derivatives.
PI3K/AKT/mTOR Signaling Pathway Inhibition
Dual PI3K/mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold effectively block this critical pathway, which is frequently overactive in cancer and fibrosis, leading to reduced cell proliferation, growth, and survival.
BTK Signaling Pathway Inhibition
Irreversible BTK inhibitors with an imidazo[1,2-b]pyridazine core covalently bind to the kinase, blocking the B-cell receptor (BCR) signaling cascade. This inhibition prevents B-cell proliferation and survival, making it a promising strategy for B-cell malignancies.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of imidazo[1,2-b]pyridazine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of kinase inhibitors.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Imidazo[1,2-b]pyridazine derivative (test compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96- or 384-well plates
-
Detection reagents (e.g., luciferase/luciferin for ADP-Glo™, fluorescently labeled antibody for TR-FRET)
-
Plate reader capable of detecting the appropriate signal (luminescence, fluorescence, or radioactivity)
-
-
Procedure:
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivative in DMSO.
-
In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Include controls with DMSO only (no inhibitor) and without the kinase (background).
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured. For TR-FRET assays, the phosphorylation of a fluorescently labeled substrate is detected.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-b]pyridazine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivative for a specific duration (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the control group.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Antifungal Mycelium Growth Rate Method
This method is used to evaluate the efficacy of antifungal compounds by measuring their effect on the growth of fungal mycelia.[19]
-
Materials:
-
Phytopathogenic fungal strain
-
Potato Dextrose Agar (PDA) medium
-
Imidazo[1,2-b]pyridazine derivative (test compound)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
-
Procedure:
-
Prepare PDA medium and sterilize it. While the medium is still molten, add the imidazo[1,2-b]pyridazine derivative at various concentrations. Pour the amended PDA into sterile petri dishes.
-
From a fresh culture of the test fungus, cut a small disc of mycelium from the edge of the colony using a sterile cork borer.
-
Place the mycelial disc in the center of the PDA plates containing the test compound.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony daily.
-
Calculate the percentage of mycelial growth inhibition for each compound concentration compared to a control plate without the compound.
-
Determine the EC50 value, the concentration of the compound that inhibits mycelial growth by 50%.
-
Antiparasitic Assay against Leishmania
This protocol outlines a method for assessing the in vitro activity of compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania.[20][21][22][23]
-
Promastigote Assay:
-
Culture Leishmania promastigotes in a suitable liquid medium (e.g., M199) until they reach the logarithmic growth phase.
-
In a 96-well plate, add the promastigote suspension and the imidazo[1,2-b]pyridazine derivative at various concentrations.
-
Incubate the plate at the appropriate temperature for promastigotes (e.g., 26°C) for 48-72 hours.
-
Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Determine the IC50 value.
-
-
Amastigote Assay:
-
Seed a suitable macrophage cell line (e.g., J774A.1 or THP-1) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.
-
Remove extracellular parasites by washing.
-
Add fresh medium containing the imidazo[1,2-b]pyridazine derivative at various concentrations.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per macrophage by microscopic examination.
-
Calculate the percentage of infection and the number of amastigotes per 100 macrophages for each treatment group and determine the IC50 value.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly versatile and fruitful starting point for the design and development of novel therapeutic agents. The diverse range of biological activities, from potent and selective kinase inhibition to broad-spectrum antimicrobial and antiparasitic effects, underscores the significant potential of this heterocyclic system. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of imidazo[1,2-b]pyridazine derivatives as next-generation therapeutics. Further investigations into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds are warranted to fully realize their clinical potential.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.nyu.edu [med.nyu.edu]
- 21. journals.asm.org [journals.asm.org]
- 22. Promastigote-to-Amastigote Conversion in Leishmania spp.—A Molecular View - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
The Core Mechanism of Action of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate and its Congeners: A Technical Guide for Drug Discovery Professionals
Introduction: Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic molecule belonging to the imidazo[1,2-b]pyridazine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. While detailed mechanistic studies on the ethyl ester derivative itself are not extensively published, the wealth of research on the imidazo[1,2-b]pyridazine core provides a strong foundation for understanding its potential mechanisms of action. This technical guide consolidates the current understanding of how this class of compounds, including this compound, exerts its biological effects, with a focus on its roles as a kinase inhibitor and an anti-inflammatory agent.[1][2]
The Imidazo[1,2-b]pyridazine Scaffold as a Kinase Inhibitor
The most prominent and well-documented mechanism of action for the imidazo[1,2-b]pyridazine scaffold is the inhibition of protein kinases.[3][4][5][6][7] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazo[1,2-b]pyridazine core serves as a versatile template for the design of potent and selective kinase inhibitors.
One notable example of a drug featuring this scaffold is Ponatinib, a multi-targeted tyrosine kinase inhibitor approved by the FDA for the treatment of chronic myeloid leukemia (CML).[8] The success of Ponatinib has spurred further investigation into other imidazo[1,2-b]pyridazine derivatives as inhibitors of various kinases.
Key Kinase Targets:
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to inhibit a range of kinases, including:
-
DYRKs and CLKs: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Cdc2-like kinases (CLKs) with IC50 values in the nanomolar range.[4]
-
Mps1 (TTK): Imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, with significant antiproliferative activity in various cancer cell lines.[5]
-
Tyk2: Derivatives have been identified as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain, which is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[9]
-
Btk: Patents have been filed for imidazo[1,2-b]pyridazine derivatives that inhibit Bruton's tyrosine kinase (Btk), a key component of B-cell receptor signaling, for the treatment of autoimmune and inflammatory conditions like arthritis.[10]
The general mechanism of kinase inhibition by these compounds involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
Caption: General mechanism of kinase inhibition by imidazo[1,2-b]pyridazine derivatives.
Anti-Inflammatory Mechanisms of Action
This compound has been specifically noted as an anti-inflammatory agent.[2] The anti-inflammatory effects of the imidazo[1,2-b]pyridazine scaffold are likely mediated through the modulation of key inflammatory pathways.
Inhibition of Inflammatory Mediators:
Studies on related imidazo[1,2-a]pyridine derivatives, a structurally similar class of compounds, have shown that they can exert anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11] This suggests that imidazo[1,2-b]pyridazines may act similarly by targeting the signaling pathways that regulate these pro-inflammatory enzymes, such as the NF-κB and STAT3 pathways.
Modulation of Cytokine Signaling:
The inhibition of kinases like Tyk2 and Btk by imidazo[1,2-b]pyridazine derivatives directly implicates them in the modulation of inflammatory responses.[9][10] These kinases are essential for the signaling of various cytokines that drive inflammation. For instance, Tyk2 is involved in the signaling of IL-12, IL-23, and type I interferons.[9]
Furthermore, imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of IL-17A, a key cytokine in the pathogenesis of psoriasis, rheumatoid arthritis, and multiple sclerosis.[12]
Caption: Putative anti-inflammatory mechanism via STAT3/NF-κB pathway inhibition.
Quantitative Data on Imidazo[1,2-b]pyridazine Derivatives
The following table summarizes the inhibitory activities of various imidazo[1,2-b]pyridazine derivatives against different kinase targets. It is important to note that these are representative examples and the activity of a specific compound, such as this compound, would need to be determined experimentally.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRK1A | < 100 | [4] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | CLKs | < 100 | [4] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | PfCLK1 | 32 | [4] |
| Imidazo[1,2-b]pyridazine-based | Mps1 (cellular) | 0.70 | [5] |
| 6-amino imidazo[1,2-b]pyridazines | Tyk2 JH2 | Potent Inhibition | [9] |
| Imidazo[1,2-b]pyridazines | IL-17A | Potent Inhibition | [12] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the mechanism of action of imidazo[1,2-b]pyridazine derivatives.
Kinase Inhibition Assay (General Protocol):
-
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP (radiolabeled or with a detection moiety), test compound, assay buffer.
-
Procedure:
-
The kinase reaction is set up in a multi-well plate.
-
The test compound, at various concentrations, is pre-incubated with the kinase in the assay buffer.
-
The reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, such as scintillation counting for radiolabeled ATP or using specific antibodies for the phosphorylated substrate in an ELISA format.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
-
Cellular Anti-proliferative Assay (General Protocol):
-
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell line (e.g., A549), cell culture medium, test compound, and a cell viability reagent (e.g., MTT, resazurin).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
After the treatment period, the cell viability reagent is added to the wells.
-
The plate is incubated to allow for the conversion of the reagent by viable cells into a colored or fluorescent product.
-
The absorbance or fluorescence is measured using a plate reader.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.
-
Caption: A logical workflow for investigating the mechanism of action.
Conclusion
This compound belongs to a class of compounds with a well-established role as modulators of key biological pathways, particularly as kinase inhibitors and anti-inflammatory agents. While the specific molecular targets and detailed mechanism of this particular ester require further empirical investigation, the extensive research on the imidazo[1,2-b]pyridazine scaffold provides a robust framework for guiding future drug discovery and development efforts. The versatility of this core structure continues to make it an attractive starting point for the design of novel therapeutics for a range of diseases.
References
- 1. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 2. This compound | 64067-99-8 [chemicalbook.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. US8114874B2 - Substituted acetylenic imidazo[1,2-B]pyridazine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 8. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unlocking New Therapeutic Avenues: A Technical Guide to Imidazo[1,2-b]pyridazine Compounds and Their Targets
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning therapeutic potential of imidazo[1,2-b]pyridazine compounds. Designed for researchers, scientists, and drug development professionals, this document details the key molecular targets of this versatile scaffold, presents quantitative efficacy data, outlines detailed experimental protocols, and visualizes the associated signaling pathways. The imidazo[1,2-b]pyridazine core has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective inhibitors for a range of diseases, including cancer and inflammatory disorders.[1]
Key Therapeutic Targets
Imidazo[1,2-b]pyridazine derivatives have demonstrated significant inhibitory activity against a variety of key signaling proteins implicated in numerous pathologies. This guide focuses on six prominent targets: Tyrosine Kinase 2 (Tyk2) JH2 Domain, Monopolar Spindle 1 (Mps1) Kinase, Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases, Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various imidazo[1,2-b]pyridazine compounds against their respective targets. This data, compiled from multiple studies, highlights the potency and selectivity achievable with this chemical scaffold.
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds against Tyk2 JH2
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Notes | Reference |
| Compound 6 | Cellular (IFNα) | 12 - 41 | 0.015 - 0.035 | Highly potent and selective Tyk2 JH2 inhibitor. | [2] |
| Compound 6b | hWB | 817 | - | Active in human whole blood assay. | [2] |
| Compound 29 | Cellular (IL-23/IFNα) | - | - | JH2-selective TYK2 inhibitor. | [3][4] |
| Compound 7 | Cellular (IL-23) | 480 | - | Hit compound with high selectivity. | [3] |
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds against Mps1 (TTK) Kinase
| Compound | Assay Type | Cellular IC50 (nM) | Biochemical IC50 (nM) | Cell Line | Reference |
| 27f | Cellular | 0.70 | - | Mps1 | [5][6][7] |
| 27f | Antiproliferative | 6.0 | - | A549 | [5][6][7] |
Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds against PIM Kinases
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (µM) | Cell Line | Reference |
| K00486 | 34 | 2.5 | - | [8] |
| K00152 | 39 | 7 | - | [8] |
| K00135 | - | - | Ba/F3 | [8] |
Table 4: Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds against ALK
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| O-10 | ALK WT | 2.6 | - | - | [9][10] |
| O-10 | ALK G1202R | 6.4 | 52 | BaF3-EML4-ALK G1202R | [9][10] |
| O-10 | ALK L1196M/G1202R | 23 | 64 | BaF3-EML4-ALK L1196M/G1202R | [9] |
| O-10 | - | - | 38 | Karpas299 | [9] |
Table 5: Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds against BTK
| Compound | Biochemical IC50 (nM) | Notes | Reference |
| Compound 22 (TM471-1) | 1.3 | Potent and highly selective irreversible inhibitor. | [11][12][13] |
Table 6: Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds against PI3K/mTOR
| Compound | Target | Inhibition (%) at 1 nM | Antiproliferative IC50 (µM) | Cell Line | Reference |
| Compound 11 | PI3Kα | 94.9 | 0.380 | Pulmonary Fibroblasts | [14][15][16] |
| Compound 11 | mTOR | 42.99 | 0.090 | Pulmonary Fibroblasts | [14][15][16] |
| Compound 42 | PI3Kα | - | - | IC50 = 0.06 nM | [17] |
| Compound 42 | mTOR | - | - | IC50 = 3.12 nM | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by imidazo[1,2-b]pyridazine compounds and a general workflow for inhibitor screening.
Tyk2 Signaling Pathway
Mps1 Signaling Pathway in Mitosis
PIM Kinase Signaling Pathway
ALK Signaling Pathway in NSCLC
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Item - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - American Chemical Society - Figshare [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention from the pharmaceutical and materials science sectors. Its derivatives are known to possess a wide array of biological activities, including applications as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] Notably, the kinase inhibitor ponatinib, which features this core structure, has fueled a resurgence in the exploration of new imidazo[1,2-b]pyridazine-containing compounds for various therapeutic applications.[1] This technical guide provides a detailed literature review of the primary synthetic routes to the imidazo[1,2-b]pyridazine core, with a focus on experimental methodologies, quantitative data, and visual representations of the synthetic pathways.
Key Synthetic Strategies
The synthesis of the imidazo[1,2-b]pyridazine ring system is primarily achieved through several key strategic approaches:
-
Condensation Reactions: The most classical and widely employed method involves the condensation of 3-aminopyridazines with α-halocarbonyl compounds.
-
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic efforts increasingly rely on transition-metal-catalyzed reactions to construct the bicyclic core and to functionalize it.[3]
-
Multicomponent Reactions (MCRs): One-pot methodologies, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient and atom-economical approach to substituted imidazo[1,2-b]pyridazines.[4]
This guide will delve into the specifics of these methodologies, providing detailed protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthetic route for their target molecules.
Condensation of 3-Aminopyridazines with α-Halocarbonyl Compounds
The condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound, often an α-bromoketone, represents a fundamental and robust method for the construction of the imidazo[1,2-b]pyridazine skeleton. This reaction proceeds via an initial N-alkylation of the 3-aminopyridazine at the more nucleophilic ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the aromatic bicyclic system.
The introduction of a halogen on the pyridazine ring has been shown to facilitate the successful formation of the imidazo[1,2-b]pyridazine core in good yields.[5] In 3-aminopyridazine itself, the ring nitrogen not adjacent to the amino group is the most nucleophilic, leading to preferential alkylation at this site, which can hinder the desired cyclization.[5] The use of 3-amino-6-halopyridazines circumvents this issue.
A general workflow for this synthetic approach is illustrated below:
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines via condensation.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 2,6-diaryl-imidazo[1,2-b]pyridazines from 3-amino-6-aryl-pyridazines and α-halocarbonyl compounds, as described by Malla Reddy et al.[6]
Synthesis of 2,6-diaryl-imidazo[1,2-b]pyridazines:
-
A mixture of the appropriate 3-amino-6-aryl-pyridazine (0.01 mol) and the relevant α-halocarbonyl compound (0.01 mol) is prepared.
-
The reactants are dissolved in a suitable solvent, such as anhydrous ethanol.
-
The reaction mixture is refluxed for a period of 4-6 hours.
-
After the completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product that separates out is collected by filtration.
-
The crude product is then washed with a small amount of cold ethanol.
-
Recrystallization from a suitable solvent (e.g., ethanol or methanol) is performed to yield the pure 2,6-diaryl-imidazo[1,2-b]pyridazine.
Quantitative Data for Condensation Reactions
The following table summarizes the yields for the synthesis of various imidazo[1,2-b]pyridazine derivatives via the condensation method.
| Starting 3-Aminopyridazine Derivative | α-Halocarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethanol | 6 | 78 | [5] |
| 3-Amino-6-chloropyridazine | 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | Ethanol | 6 | 85 | [5] |
| 3-Amino-6-phenylpyridazine | 2-Bromo-1-phenylethanone | Ethanol | 4-6 | N/A | [6] |
| 3-Amino-6-(4-chlorophenyl)pyridazine | 2-Bromo-1-(4-chlorophenyl)ethanone | Ethanol | 4-6 | N/A | [6] |
Metal-Catalyzed Synthetic Routes
Modern organic synthesis has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. These methods have been extensively applied to the synthesis and functionalization of the imidazo[1,2-b]pyridazine core, offering high efficiency and broad substrate scope.[3] Key strategies include intramolecular C-H amination and various cross-coupling reactions for C-C and C-N bond formation.
Palladium-Catalyzed Intramolecular C-H Amination
A notable approach involves the palladium-catalyzed intramolecular C-H amination to construct the imidazole ring. This method typically starts with a suitably functionalized pyridazine that undergoes an intermolecular Buchwald-Hartwig amination, followed by an intramolecular N-arylation.[3]
For instance, Maes et al. reported the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative through an auto-tandem Pd-catalyzed amination of 2-chloro-3-iodopyridine with 3-aminopyridazine.[3] This reaction sequence involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation.
Caption: Palladium-catalyzed tandem amination for fused imidazo[1,2-b]pyridazine synthesis.
Detailed Experimental Protocol
Synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine via Tandem Pd-Catalyzed Amination: [3]
-
To a reaction vessel, add 2-chloro-3-iodopyridine (1.0 equiv), 3-aminopyridazine (1.2 equiv), and cesium carbonate (4.0 equiv).
-
Add the palladium catalyst, Palladium(II) acetate (Pd(OAc)2, 4 mol%), and the ligand, Xantphos (2 mol%).
-
The vessel is sealed, and the reaction mixture is stirred in a suitable solvent (e.g., dioxane) at an elevated temperature (e.g., 100 °C) for the specified reaction time.
-
Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Quantitative Data for Metal-Catalyzed Syntheses
The following table presents a summary of various metal-catalyzed reactions for the synthesis and functionalization of imidazo[1,2-b]pyridazines.
| Starting Materials | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-3-iodopyridine, 3-aminopyridazine | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | 100 | N/A | 94 | [3] |
| N/A | Pd2(dba)3 / CuI | N/A | N/A | N/A | N/A | 80 | [3] |
Multicomponent Reactions (MCRs)
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of fused imidazole systems, including imidazo[1,2-b]pyridazines.[4]
This reaction typically involves the condensation of an amino-azine, an aldehyde, and an isocyanide. The use of green solvents, such as eucalyptol, has been explored to enhance the sustainability of this methodology.[4]
Caption: Groebke–Blackburn–Bienaymé (GBB) three-component reaction for imidazo[1,2-b]pyridazine synthesis.
Detailed Experimental Protocol
General Procedure for the Groebke–Blackburn–Bienaymé Three-Component Reaction: [4]
-
In a reaction vial, combine the aminopyridazine (1.0 equiv), the aldehyde (1.2 equiv), and the isocyanide (1.2 equiv).
-
Add the solvent (e.g., eucalyptol) and the acid catalyst (e.g., Sc(OTf)3, 10 mol%).
-
The mixture is stirred at a specified temperature (e.g., 80 °C) for the required reaction time (e.g., 24 hours).
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the pure imidazo[1,2-b]pyridazine derivative.
Quantitative Data for Multicomponent Reactions
The following table provides a summary of the yields obtained for the synthesis of various imidazo[1,2-b]pyridazines using the GBB three-component reaction.
| Aminopyridazine | Aldehyde | Isocyanide | Catalyst | Solvent | Yield (%) | Reference |
| 3-Aminopyridazine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | Eucalyptol | 75 | [4] |
| 3-Aminopyridazine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | Eucalyptol | 82 | [4] |
| 3-Aminopyridazine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | Eucalyptol | 78 | [4] |
| 3-Aminopyridazine | 2-Naphthaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | Eucalyptol | 65 | [4] |
Conclusion
The synthesis of the imidazo[1,2-b]pyridazine core can be achieved through a variety of robust and efficient methods. The classical condensation of 3-aminopyridazines with α-halocarbonyl compounds remains a straightforward and effective approach. For more complex and functionalized derivatives, transition-metal-catalyzed reactions, particularly those involving palladium, offer a powerful and versatile toolkit. Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a highly efficient and atom-economical route to a diverse range of substituted imidazo[1,2-b]pyridazines in a single step. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational information for researchers to make informed decisions in the design and execution of syntheses targeting this important heterocyclic scaffold.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
The Versatile Scaffold: A Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate as a Kinase Inhibitor Precursor
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across a range of diseases, including cancer and autoimmune disorders. This technical guide focuses on a key starting material, Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, and its role as a versatile precursor in the synthesis of potent and selective kinase inhibitors. This document provides a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and insights into the targeted signaling pathways.
The Core Moiety: this compound
This compound is a key building block for the development of a diverse range of kinase inhibitors. Its structure features a reactive chlorine atom at the 6-position, which is amenable to various cross-coupling reactions, and an ethyl ester at the 2-position that can be readily modified. These characteristics allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.
Synthetic Pathways from the Precursor
The transformation of this compound into advanced kinase inhibitors typically involves initial modification of the ethyl ester and subsequent derivatization at the 6-chloro position. Common synthetic strategies include:
-
Amide Coupling: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to introduce diverse functionalities.
-
Suzuki Coupling: The chlorine atom at the 6-position is readily displaced by aryl or heteroaryl groups via palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide range of substituents.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to introduce amino groups at the 6-position, a key step in the synthesis of many potent kinase inhibitors.[1]
The following workflow illustrates a general synthetic route from the precursor to a final kinase inhibitor.
Caption: General synthetic routes from the precursor to kinase inhibitors.
Key Kinase Targets and Quantitative Data
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown potent inhibitory activity against a range of kinases. The following tables summarize the in vitro inhibitory activities of representative compounds derived from this versatile precursor.
Haspin Kinase Inhibitors
Haspin is a serine/threonine kinase that plays a crucial role in mitosis, making it an attractive target for cancer therapy.[2]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 21 | Haspin | 6 | [3] |
| Compound 22 | Haspin | 12 | [3] |
| CHR-6494 | Haspin | 55 | [3] |
Tyrosine Kinase 2 (Tyk2) Inhibitors
Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[4][5]
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 6 | Tyk2 JH2 | Cellular | >12500 | [6] |
| Compound 6b | Tyk2 JH2 | hWB | 817 | [6] |
Mps1 (TTK) Kinase Inhibitors
Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint and a promising target in oncology.[7][8]
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 27f | Mps1 | Cellular | 0.70 | [7][8] |
| Compound 27f | A549 cell line | Proliferation | 6.0 | [7][8] |
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical mediator of B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[9]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 22 | BTK | 1.3 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor and a representative kinase inhibitor, as well as a general protocol for in vitro kinase assays.
Synthesis of this compound
Materials:
-
6-chloropyridazin-3-amine
-
Ethyl 3-bromo-2-oxopropanoate
-
Ethanol
-
Saturated aqueous NaHCO3 solution
Procedure:
-
To a suspension of 6-chloropyridazin-3-amine (1.0 eq) in ethanol at 0 °C, a solution of ethyl 3-bromo-2-oxopropanoate (1.2 eq) in ethanol is slowly added.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 15 minutes.
-
The mixture is then heated to 80 °C for 30 minutes.
-
After 2 hours of reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by vacuum filtration and washed with cold ethanol.
-
The resulting solid is suspended in saturated aqueous NaHCO3 solution and stirred for 30 minutes.
-
The solid is again collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Pd(PPh3)4 (0.1 eq)
-
Na2CO3 (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
To a solution of the 6-chloroimidazo[1,2-b]pyridazine derivative in a toluene/ethanol mixture, the aryl/heteroaryl boronic acid, Pd(PPh3)4, and an aqueous solution of Na2CO3 are added.
-
The reaction mixture is degassed and heated to reflux under a nitrogen atmosphere for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired coupled product.
General In Vitro Kinase Assay Protocol
Materials:
-
Recombinant kinase
-
Kinase substrate
-
Test inhibitor compound
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period.
-
Stop the reaction by adding a stop solution or by depleting the remaining ATP using a reagent like ADP-Glo™ Reagent.
-
Detect the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For luminescence-based assays, a plate reader is used to measure the light output.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[11]
Targeted Signaling Pathways
The imidazo[1,2-b]pyridazine-based inhibitors discussed in this guide target kinases that are key nodes in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors and their potential therapeutic effects.
Haspin Kinase Signaling in Mitosis
Haspin kinase is a key regulator of mitosis. It phosphorylates histone H3 at threonine 3 (H3T3ph), which is a crucial step for the recruitment of the chromosomal passenger complex (CPC) to the centromere. The CPC, which includes Aurora B kinase, ensures proper chromosome alignment and segregation. Inhibition of Haspin disrupts this process, leading to mitotic errors and cell death in cancer cells.[2][12][13]
Caption: Haspin kinase phosphorylates Histone H3, initiating a cascade for proper mitosis.
Tyk2 Signaling in Immune Response
Tyk2 is a non-receptor tyrosine kinase that plays a critical role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[4][5] Upon cytokine binding to their receptors, Tyk2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses. Dysregulation of this pathway is associated with various autoimmune diseases.[14]
Caption: Tyk2 mediates cytokine signaling, leading to inflammatory and immune responses.
Mps1 (TTK) in Spindle Assembly Checkpoint
Mps1 (TTK) is a dual-specificity kinase that is a master regulator of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[15] Mps1 is recruited to unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby preventing premature sister chromatid separation.[16] Cancer cells often exhibit chromosomal instability, making Mps1 an attractive therapeutic target.[17]
Caption: Mps1 is a key regulator of the spindle assembly checkpoint in mitosis.
BTK Signaling in B-Cells
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[9] Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and activated. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of signaling pathways that promote B-cell proliferation, survival, and antibody production.[18] Aberrant BTK signaling is a hallmark of various B-cell malignancies.[19]
Caption: BTK is a crucial mediator of B-cell receptor signaling.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of kinase inhibitor discovery. Its chemical tractability allows for the efficient generation of diverse libraries of compounds targeting a range of important kinases. The potent and selective inhibitors derived from this scaffold, targeting kinases such as Haspin, Tyk2, Mps1, and BTK, underscore the significance of the imidazo[1,2-b]pyridazine core in modern drug development. This guide provides a foundational resource for researchers aiming to leverage this privileged scaffold in their quest for novel therapeutics.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. apexbt.com [apexbt.com]
- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 16. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 18. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Potential of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: A Technical Guide
Disclaimer: This document provides a hypothetical framework for investigating the anti-inflammatory potential of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. As of the date of publication, there is no publicly available research specifically detailing the anti-inflammatory activity of this compound. The experimental protocols, data, and proposed mechanisms are based on established methodologies for evaluating analogous heterocyclic compounds, such as other imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals as a blueprint for such an investigation.
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[5][6] The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities. This technical guide outlines a comprehensive strategy for the systematic evaluation of a novel derivative, this compound (ECIPC), for its potential anti-inflammatory properties. We detail a series of established in vitro experimental protocols, including cytotoxicity assays, quantification of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and cyclooxygenase (COX) enzyme inhibition assays. Furthermore, this guide presents a hypothetical mechanism of action centered on the modulation of the NF-κB signaling pathway, a pivotal regulator of the inflammatory response.[5][6][7][8] Data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding of the proposed experimental workflow and biological pathways.
Introduction
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Heterocyclic compounds are a cornerstone of this research, with the imidazopyridine and imidazopyridazine cores being featured in numerous compounds with diverse pharmacological activities, including anti-inflammatory effects.[1][3][4] Derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to exert anti-inflammatory effects by modulating key signaling pathways like STAT3/NF-κB.[1]
This whitepaper focuses on this compound (ECIPC), a compound whose anti-inflammatory potential has not yet been reported. Based on the activity of structurally related molecules, we hypothesize that ECIPC may inhibit the production of inflammatory mediators. This document provides a detailed roadmap for testing this hypothesis through a series of robust in vitro assays.
Proposed Experimental Investigation
A tiered approach is proposed to efficiently screen and characterize the anti-inflammatory potential of ECIPC. The workflow begins with assessing cytotoxicity to determine non-toxic concentrations for subsequent bioactivity assays. This is followed by functional assays to measure the inhibition of key inflammatory markers in a relevant cell-based model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Caption: Proposed Experimental Workflow for Evaluating ECIPC.
Detailed Experimental Protocols
The following protocols are standard methods for assessing the anti-inflammatory activity of novel compounds.
Cell Culture
The murine macrophage cell line RAW 264.7 will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effect of ECIPC, an MTT assay will be performed.
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of ECIPC (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability will be expressed as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
The effect of ECIPC on NO production will be measured in LPS-stimulated macrophages.[9][10]
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of ECIPC for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve will be used to quantify nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the culture supernatants will be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11]
-
Seed RAW 264.7 cells, pre-treat with ECIPC, and stimulate with LPS as described in section 3.3.
-
Collect the cell culture supernatants after 24 hours of incubation.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, add supernatants to antibody-pre-coated plates.
-
Incubate with a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution to develop color, and stop the reaction.
-
Measure absorbance at 450 nm. Cytokine concentrations will be determined from a standard curve.
Hypothetical Data Presentation
The quantitative data generated from the proposed experiments would be summarized in the following tables.
Table 1: Effect of ECIPC on Cell Viability and NO Production
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | IC₅₀ (µM) for NO Inhibition |
|---|---|---|---|
| Control | 100 ± 4.5 | 5.2 ± 1.1 | |
| LPS (1 µg/mL) | 98.7 ± 5.1 | 100 | |
| LPS + ECIPC (1) | 99.1 ± 4.8 | 85.3 ± 6.2 | |
| LPS + ECIPC (5) | 97.5 ± 3.9 | 62.1 ± 5.5 | 12.5 |
| LPS + ECIPC (10) | 96.8 ± 4.2 | 48.9 ± 4.1 | |
| LPS + ECIPC (25) | 95.2 ± 5.3 | 25.7 ± 3.8 | |
| LPS + ECIPC (50) | 93.6 ± 4.7 | 10.4 ± 2.1 |
Data are presented as mean ± SD (n=3). IC₅₀ values are calculated using non-linear regression.
Table 2: Effect of ECIPC on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
|---|---|---|---|---|
| Control | < 15 | - | < 10 | - |
| LPS (1 µg/mL) | 3250 ± 150 | - | 1800 ± 120 | - |
| LPS + ECIPC (10 µM) | 1590 ± 110 | 51.1 | 850 ± 95 | 52.8 |
| LPS + ECIPC (25 µM) | 780 ± 90 | 76.0 | 410 ± 60 | 77.2 |
Data are presented as mean ± SD (n=3).
Proposed Mechanism of Action: NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[5][6][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which phosphorylates IκBα.[12] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The released NF-κB (typically the p50/p65 heterodimer) then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like iNOS (which produces NO), COX-2, TNF-α, and IL-6.[6][12]
We hypothesize that ECIPC exerts its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of the p65 subunit.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway by ECIPC.
Conclusion
While experimental data on this compound is currently lacking, its chemical structure suggests it is a promising candidate for investigation as a novel anti-inflammatory agent. The technical framework presented in this guide provides a clear and robust strategy for its evaluation. By employing established in vitro models and focusing on key inflammatory mediators and signaling pathways, researchers can systematically determine the efficacy and potential mechanism of action of ECIPC. The successful completion of these studies would provide the foundational data necessary for further preclinical development.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Technical Guide to a Privileged Core in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a prominent heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its structural resemblance to purines has made it a valuable framework for designing inhibitors of various enzymes, particularly protein kinases. The successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in exploring novel derivatives for a wide range of therapeutic applications.[1][2] This technical guide provides an in-depth overview of the discovery of novel imidazo[1,2-b]pyridazine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthetic Strategies
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate. The halogen on the pyridazine ring is crucial for directing the alkylation to the desired ring nitrogen, facilitating the efficient formation of the bicyclic system.[3] Further functionalization at various positions of the scaffold allows for the generation of diverse chemical libraries for biological screening.
Biological Activities and Therapeutic Targets
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][4] A significant area of investigation has been their role as protein kinase inhibitors, targeting key enzymes in signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Kinase Inhibition
Anaplastic Lymphoma Kinase (ALK) Inhibition: Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent ALK inhibitors. These compounds have shown efficacy against wild-type ALK and various resistant mutants, including the G1202R mutation.[5]
mTOR Inhibition: Diaryl urea derivatives of imidazo[1,2-b]pyridazine have been identified as potent ATP-competitive mTOR inhibitors. These compounds exhibit significant anti-proliferative activity against various human cancer cell lines.[6]
Tyrosine Kinase 2 (Tyk2) Inhibition: A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been discovered as potent and selective inhibitors of the Tyk2 JH2 pseudokinase domain. These compounds have shown promise in preclinical models of autoimmune diseases.[7]
Dual c-Met and VEGFR2 Inhibition: Structure-based design has led to the development of imidazo[1,2-b]pyridazine derivatives that act as dual inhibitors of c-Met and VEGFR2 kinases, both of which are crucial for tumor growth and angiogenesis.[8]
PI3K/mTOR Dual Inhibition: Novel imidazo[1,2-b]pyridazine-based compounds have been designed as dual PI3K/mTOR inhibitors, showing potential for the treatment of idiopathic pulmonary fibrosis.[9]
Other Therapeutic Applications
Alzheimer's Disease: Certain imidazo[1,2-b]pyridazine derivatives have been evaluated for their ability to bind to β-amyloid plaques, suggesting their potential as diagnostic imaging agents or therapeutics for Alzheimer's disease.[3]
Antifungal Activity: 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum antifungal activities against various phytopathogenic fungi.[4]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected imidazo[1,2-b]pyridazine derivatives from the cited literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| O-10 | ALK (Wild-Type) | 2.6 | [5] |
| O-10 | ALK (G1202R) | 6.4 | [5] |
| O-10 | ALK (L1196M/G1202R) | 23 | [5] |
| A17 | mTOR | 67 | [6] |
| A18 | mTOR | 62 | [6] |
| 6 | Tyk2 JH2 (Ki) | 0.028 | [7] |
| 26 | c-Met | 1.9 | [8] |
| 26 | VEGFR2 | 2.2 | [8] |
| 11 | PI3Kα (% Inh @ 1nM) | 94.9% | [9] |
| 11 | mTOR (% Inh @ 1nM) | 42.99% | [9] |
Table 2: In Vitro Anti-proliferative and Cellular Activity
| Compound ID | Cell Line | Assay Type | IC50 (nM) | Reference |
| O-10 | Karpas299 | Growth Inhibition | 38 | [5] |
| O-10 | BaF3-EML4-ALK G1202R | Growth Inhibition | 52 | [5] |
| O-10 | BaF3-EML4-ALK L1196M/G1202R | Growth Inhibition | 64 | [5] |
| A17 | A549 | SRB Assay | 20 - 20,700 (range) | [6] |
| A18 | H460 | SRB Assay | 20 - 20,700 (range) | [6] |
| 6 | Human Whole Blood | IFNα Production | 76 | [7] |
| 26 | MKN45 | Proliferation | 5.0 | [8] |
| 26 | HUVEC (VEGF-stimulated) | Proliferation | 1.8 | [8] |
| 11 | Pulmonary Fibroblasts | Anti-proliferative | 380 and 90 | [9] |
Table 3: Amyloid Plaque Binding Affinity
| Compound ID | Binding Assay | Ki (nM) | Reference |
| 4 | Aβ1-40 Aggregates | 11.0 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines
-
Reaction Setup: To a solution of the appropriate 3-amino-6-halopyridazine (1 equivalent) in a suitable solvent such as ethanol or DMF, add the desired α-bromoketone (1.1 equivalents) and a mild base like sodium bicarbonate (2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and ATP at a concentration close to the Km for the specific kinase.
-
Assay Procedure: In a microplate, add the kinase, the test compound (at various concentrations), and the substrate (a peptide or protein).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P), or fluorescence-based assays that detect ADP production or the phosphorylation of a specific substrate using a phosphospecific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Anti-proliferative Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water, air dry, and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Analyze the tumor growth inhibition and assess any signs of toxicity.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: B-Cell Receptor Signaling Pathway Inhibition.
Experimental Workflows
The following diagrams outline typical experimental workflows in the discovery of novel imidazo[1,2-b]pyridazine derivatives.
Caption: Drug Discovery and Development Workflow.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a privileged core for the development of novel therapeutics. The ongoing exploration of this scaffold, particularly in the realm of kinase inhibition, holds significant promise for addressing unmet medical needs in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive resource for researchers aiming to contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. B-cell receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic building block valuable in medicinal chemistry. Its structure serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of kinase inhibitors for potential cancer treatment.[1] The imidazo[1,2-b]pyridazine scaffold is a recurring motif in pharmacologically active molecules. This document provides a detailed protocol for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 6-chloropyridazin-3-amine | [2] |
| Reagent | Ethyl 3-bromo-2-oxopropanoate | [2] |
| Solvent | Ethanol | [2] |
| Product | This compound | [2] |
| Molecular Formula | C₉H₈ClN₃O₂ | |
| Molecular Weight | 225.63 g/mol | |
| Yield | 51% | [2] |
| Appearance | Brown solid | [2] |
Experimental Protocol
This protocol details the synthesis of this compound from 6-chloropyridazin-3-amine and ethyl 3-bromo-2-oxopropanoate.[2]
Materials:
-
6-chloropyridazin-3-amine (10.00 g, 77 mmol)
-
Ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol)
-
Ethanol
-
Saturated aqueous NaHCO₃ solution
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Pipette
-
Vacuum filtration apparatus
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL). Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) to the cooled suspension via pipette.
-
Initial Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Heating: Warm the reaction mixture to 80 °C and maintain this temperature for 30 minutes.
-
Cooling and Precipitation: After the reaction has proceeded for a total of 2 hours, cool the mixture to room temperature. A beige solid should precipitate.
-
First Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Neutralization: Suspend the resulting solid in a saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Final Filtration and Drying: Collect the solid again by vacuum filtration, wash the filter cake with water, and dry it on the filter. Further dry the solid under vacuum to obtain this compound as a brown solid (8.8 g, 39.0 mmol, 51% yield).[2]
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Signaling Pathway Involvement
While specific signaling pathway data for this compound is not detailed in the provided search results, its utility as an intermediate for kinase inhibitors suggests its derivatives may target pathways crucial in cell proliferation and survival, which are often dysregulated in cancer.[1] The diagram below illustrates a generalized kinase signaling pathway.
Caption: Generalized kinase signaling pathway targeted by kinase inhibitors.
References
Synthesis of Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate from 6-chloropyridazin-3-amine and ethyl 3-bromo-2-oxopropanoate. This versatile intermediate is a key building block in the development of novel kinase inhibitors for various therapeutic areas.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a valuable starting material for the synthesis of libraries of compounds that can be screened for activity against various kinase targets.
Application Notes
The imidazo[1,2-b]pyridazine core has been identified as a potent inhibitor of several key kinases involved in disease pathogenesis. The synthesized this compound can be further modified to develop selective inhibitors for various therapeutic targets.
Oncology: Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant promise as anticancer agents by targeting kinases in critical signaling pathways. These include:
-
PIM Kinases: These serine/threonine kinases are often overexpressed in various hematological malignancies and solid tumors, promoting cell survival and proliferation. Imidazo[1,2-b]pyridazine-based compounds have been identified as potent PIM kinase inhibitors, inducing apoptosis in cancer cells.[1]
-
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) are central components of a signaling pathway that is frequently hyperactivated in cancer, leading to uncontrolled cell growth. Dual inhibitors targeting both PI3K and mTOR are of great interest, and imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of such agents.[2]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies. Irreversible inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, showing high potency and selectivity.[3]
Inflammatory and Autoimmune Diseases: The kinase inhibitory properties of imidazo[1,2-b]pyridazines also extend to the treatment of inflammatory and autoimmune conditions.
-
Tyrosine Kinase 2 (Tyk2): As a member of the Janus kinase (JAK) family, Tyk2 is involved in the signaling of key cytokines such as IL-12, IL-23, and type I interferons, which play a critical role in the pathogenesis of autoimmune diseases. Imidazo[1,2-b]pyridazine derivatives have been developed as selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a targeted approach to modulating these inflammatory pathways.[4]
-
Inhibitor of nuclear factor kappa-B kinase (IKKβ): IKKβ is a key regulator of the NF-κB signaling pathway, which is central to the inflammatory response. Inhibition of IKKβ can suppress the production of pro-inflammatory cytokines like TNFα. Imidazo[1,2-b]pyridazines have been explored as IKKβ inhibitors.[5]
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of the title compound via a cyclocondensation reaction.
Materials and Equipment:
-
6-chloropyridazin-3-amine
-
Ethyl 3-bromo-2-oxopropanoate
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Procedure:
-
To a suspension of 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.
-
After 2 hours, cool the mixture to room temperature. A beige solid should precipitate.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol.
-
Suspend the collected solid in a saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Collect the solid again by vacuum filtration, wash the filter cake with water, and dry it thoroughly to yield this compound as a brown solid.
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-chloropyridazin-3-amine | 129.55 | 10.00 | 77 |
| Ethyl 3-bromo-2-oxopropanoate | 215.02 | 20.07 | 93 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 225.64 | 8.8 | 51 |
Characterization Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.46 (s, 1H), 8.13 (d, J=9.5 Hz, 1H), 7.23 (d, J=9.5 Hz, 1H), 4.49 (q, J=7.2 Hz, 2H), 1.46 (t, J=7.1 Hz, 3H) |
| LC/MS | (M+H)⁺ peaks at 226/228 (in a 3:1 ratio) |
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Potential Signaling Pathway Inhibition
Caption: Imidazo[1,2-b]pyridazines inhibit key kinases in oncogenic and inflammatory pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized as a starting material for the synthesis of novel therapeutic agents. The imidazo[1,2-b]pyridazine scaffold is a prominent pharmacophore found in compounds targeting a range of biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. Accurate structural elucidation and purity assessment are critical for its use in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the structural confirmation of this compound. This application note provides a detailed protocol for the synthesis and subsequent NMR characterization of this compound.
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from the synthesis described in the available literature.[1]
Materials:
-
6-chloropyridazin-3-amine
-
Ethyl 3-bromo-2-oxopropanoate
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ice bath
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Suspend 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) in a round-bottom flask and cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) to the cooled suspension via a pipette.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 80 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature. A beige solid is expected to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Suspend the resulting solid in a saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Collect the solid again by vacuum filtration, wash the filter cake with water, and dry it thoroughly under vacuum to yield this compound as a brown solid.
2. NMR Sample Preparation
The following is a general protocol for preparing a sample for NMR analysis.[2]
Materials:
-
This compound (approximately 10 mg for ¹H NMR)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette or syringe
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 10 mg of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Ensure the solid is fully dissolved. Gentle vortexing or swirling may be required.
-
Using a pipette or syringe, transfer the solution into a clean NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and carefully label it.
NMR Data Acquisition and Analysis
NMR spectra should be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Standard acquisition parameters for ¹H and ¹³C NMR should be employed.
Data Presentation
¹H NMR Data
The ¹H NMR spectrum of this compound was recorded in CDCl₃ at 400 MHz.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.46 | Singlet (s) | - | 1H | H-3 |
| 8.13 | Doublet (d) | 9.5 | 1H | H-7 or H-8 |
| 7.23 | Doublet (d) | 9.5 | 1H | H-7 or H-8 |
| 4.49 | Quartet (q) | 7.2 | 2H | -OCH₂CH₃ |
| 1.46 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |
¹³C NMR Data
Visualization of Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow from synthesis to final product characterization.
References
Application Note: High-Throughput Purity Assessment of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate using LC/MS
Introduction
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules, including novel kinase inhibitors.[1][2][3] The purity of this starting material is critical for ensuring the quality, efficacy, and safety of the final drug product. This application note describes a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC/MS) method for the rapid purity assessment of this compound. The method is suitable for high-throughput screening in drug discovery and quality control in manufacturing environments.
The developed protocol utilizes a reversed-phase C18 column coupled with electrospray ionization (ESI) mass spectrometry to separate and identify the main compound from potential process-related impurities and degradation products.[4][5] This method provides accurate quantification of purity and allows for the structural characterization of any detected impurities.
Experimental Protocols
Sample Preparation
A "dilute and shoot" method was employed for its simplicity and high throughput, which is ideal for routine analysis.[6]
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of the 50:50 acetonitrile/water mixture.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulates.
Liquid Chromatography (LC) Method
The chromatographic separation was performed on a standard HPLC system.
-
Column: C18 reversed-phase column (50 mm x 2.1 mm, 1.9 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Elution:
Time (min) % B 0.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Method
A single quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
Data Presentation
The purity of the this compound sample was determined by calculating the peak area percentage from the total ion chromatogram (TIC). The main compound and two minor impurities were detected.
| Peak ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Area % |
| 1 | 4.25 | 239.0 | This compound | 99.25 |
| 2 | 3.89 | 211.0 | 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | 0.45 |
| 3 | 5.12 | 255.0 | Ethyl 6-hydroxyimidazo[1,2-b]pyridazine-2-carboxylate | 0.30 |
Workflow Diagram
Caption: LC/MS Purity Analysis Workflow.
Conclusion
This application note details a rapid, reliable, and robust LC/MS method for determining the purity of this compound. The method demonstrates excellent chromatographic resolution and sensitivity for the main compound and potential impurities. The simple "dilute and shoot" sample preparation protocol allows for high-throughput analysis, making it an invaluable tool for quality control in the drug development pipeline. The presented method successfully established the purity of the analyzed batch at 99.25%, with two minor impurities identified and quantified.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. The presence of a chlorine atom at the 6-position and an ethyl ester at the 2-position provides reactive handles for further chemical modifications, making it an invaluable starting material for the generation of diverse chemical libraries for drug discovery. This scaffold has been extensively explored for the development of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The imidazo[1,2-b]pyridazine core has been successfully utilized to develop inhibitors for several important kinase targets.
Tyrosine Kinase 2 (Tyk2) Inhibitors
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key mediator of pro-inflammatory cytokine signaling, including IL-12, IL-23, and type I interferons, making it an attractive target for autoimmune and inflammatory diseases. The inhibitors often target the pseudokinase (JH2) domain of Tyk2, leading to allosteric inhibition of the kinase.
Quantitative Data for Representative Tyk2 JH2 Inhibitors Derived from the Imidazo[1,2-b]pyridazine Scaffold
| Compound ID | Tyk2 JH2 Ki (nM) | IFNα Cellular IC50 (nM) | hWB IC50 (nM) | Reference |
| 6 | Not Reported | 12 - 41 | 63 - 136 | [1] |
| 6c | Not Reported | Not Reported | Not Reported | [1] |
| 6e | Not Reported | Similar to 6c | Similar to 6c | [1] |
| 6q-t | 0.015 - 0.035 | 12 - 41 | 63 - 136 | [1] |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The imidazo[1,2-b]pyridazine core has been employed to generate potent inhibitors of FLT3-ITD.
Quantitative Data for a Representative FLT3-ITD Inhibitor Derived from the Imidazo[1,2-b]pyridazine Scaffold
| Compound ID | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 GI50 (nM) | MOLM-13 GI50 (nM) | Reference |
| 34f | 4 | 1 | 7 | 9 | [2] |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic lymphoma kinase (ALK) rearrangements are oncogenic drivers in various cancers, including non-small cell lung cancer. The imidazo[1,2-b]pyridazine scaffold has been utilized to develop novel ALK inhibitors, including macrocyclic derivatives, capable of overcoming resistance mutations.
Quantitative Data for a Representative ALK Inhibitor Derived from the Imidazo[1,2-b]pyridazine Scaffold
| Compound ID | ALKWT IC50 (nM) | ALKG1202R IC50 (nM) | ALKL1196M/G1202R IC50 (nM) | Reference |
| O-10 | 2.6 | 6.4 | 23 | [3] |
Experimental Protocols
Synthesis of this compound
Materials:
-
6-chloropyridazin-3-amine
-
Ethyl 3-bromo-2-oxopropanoate
-
Ethanol
-
Saturated aqueous NaHCO3 solution
Procedure:
-
Suspend 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) in a flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) to the suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Warm the mixture to 80 °C and stir for 30 minutes.
-
After 2 hours of reaction, cool the mixture to room temperature.
-
Collect the precipitated beige solid by vacuum filtration and wash with cold ethanol.
-
Suspend the resulting solid in saturated aqueous NaHCO3 solution and stir for 30 minutes.
-
Collect the solid again by vacuum filtration, wash the filter cake with water, and dry to yield this compound as a brown solid.[4]
General Protocol for Kinase Inhibition Assay (Radiometric)
Materials:
-
Kinase (e.g., Tyk2, FLT3, ALK)
-
Peptide substrate (specific for the kinase)
-
[γ-³³P]-ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase assay buffer.
-
Add serial dilutions of the test compound (or DMSO for control) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
General Protocol for Cellular Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[5]
Visualizations
Synthesis Workflow
Caption: Synthetic route to the target compound.
Tyk2 Signaling Pathway (JAK-STAT)
Caption: Tyk2-mediated JAK-STAT signaling pathway.
FLT3-ITD Downstream Signaling
Caption: Key downstream pathways of FLT3-ITD.
ALK Fusion Protein Signaling
Caption: Major signaling pathways activated by ALK fusions.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Functionalization via Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[1][2] Since its discovery, it has become one of the most important and widely used transformations in modern organic synthesis, particularly within the pharmaceutical and materials science industries.[3][4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.
The reaction's broad adoption stems from its numerous advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, high yields, and the commercial availability and relatively low toxicity of the boronic acid reagents.[6] These features make the Suzuki-Miyaura coupling an indispensable tool for the synthesis of complex organic molecules, including biaryls, polyaryls, and functionalized heterocycles, which are common structural motifs in many pharmaceuticals.[7][8][9] For instance, this reaction is a key step in the industrial synthesis of blockbuster drugs such as Valsartan and Telmisartan, used to treat high blood pressure.[1][3][10]
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction, including detailed experimental protocols, quantitative data for various substrate classes, and visualizations of the catalytic cycle and experimental workflow to aid researchers in its successful implementation.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone in the synthesis of numerous pharmaceuticals due to its reliability in constructing complex biaryl and heteroaryl structures.
Case Study 1: Synthesis of Valsartan
Valsartan is an angiotensin II receptor antagonist used to treat hypertension. A key step in its synthesis involves the formation of a biphenyl core via a Suzuki-Miyaura coupling.[1][3][6]
Reaction Scheme: (N-valeryl-L-valine methyl ester)-4-ylboronic acid pinacol ester + 4'-(bromomethyl)-2-cyanobiphenyl → Valsartan precursor
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-acylated boronic ester | 2-halobenzonitrile | Heterogeneous Pd catalyst | - | - | Dioxane/Water | 100 | - | 70-85 |
Data compiled from a continuous flow synthesis approach.[1]
Case Study 2: Synthesis of Telmisartan
Telmisartan, another widely prescribed antihypertensive drug, is synthesized using a convergent approach where a key step is the Suzuki-Miyaura coupling of two functionalized benzimidazole fragments.[7][10][11]
Reaction Scheme: Functionalized benzimidazole-boronic acid derivative + Functionalized bromo-benzimidazole → Telmisartan
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-formylphenylboronic acid | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 |
Data from an efficient synthesis of Telmisartan.[10]
General Experimental Protocols
The following are generalized protocols for performing Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: General Procedure for the Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is a general starting point for the coupling of various aryl bromides and iodides with phenylboronic acid derivatives.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of Heterocyclic Halides with Arylboronic Acids
This protocol is adapted for the coupling of nitrogen-containing heterocyclic halides, which can sometimes be challenging substrates.[12]
Materials:
-
Heterocyclic halide (e.g., 3-chloroindazole) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a glovebox, add the heterocyclic halide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol) to a vial equipped with a stir bar.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various substrates.
Table 1: Coupling of Aryl Halides with Phenylboronic Acid[13][14][15][16]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (1) | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 |
| 3 | 1-Iodonaphthalene | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | RT | 0.5 | 98 |
| 4 | 4-Chlorobenzonitrile | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 91 |
Table 2: Coupling of 4-Bromotoluene with Various Arylboronic Acids[17][18]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 94 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 96 |
| 3 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 80 | 16 | 88 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90 |
| 5 | 2-Naphthylboronic acid | PdCl₂(PPh₃)₂ (1) | Na₂CO₃ | DME/H₂O | 80 | 8 | 93 |
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involves several key stages from preparation to product isolation.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally valuable method for the formation of carbon-carbon bonds in modern organic synthesis. Its broad applicability, functional group tolerance, and relatively mild conditions have cemented its role in both academic research and industrial-scale production, particularly in the pharmaceutical sector. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers to effectively utilize this powerful reaction in their synthetic endeavors. Successful application will often depend on careful optimization of reaction parameters for the specific substrates of interest.
References
- 1. Documents download module [ec.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. scispace.com [scispace.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Sonogashira coupling of imidazo[1,2-b]pyridazine derivatives, a key reaction in the synthesis of compounds with significant potential in drug discovery. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as kinase inhibitors for various therapeutic targets.
Application Notes
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the functionalization of the imidazo[1,2-b]pyridazine core at various positions, most commonly at the 3- and 6-positions, which are often substituted with halogens (e.g., bromine or chlorine) to enable such cross-coupling reactions.
The resulting alkynyl-substituted imidazo[1,2-b]pyridazine derivatives have shown significant biological activity. For instance, compounds bearing this scaffold have been identified as potent inhibitors of key cellular signaling pathways implicated in cancer and autoimmune diseases.
Therapeutic Relevance of Sonogashira-Coupled Imidazo[1,2-b]pyridazine Derivatives:
-
mTOR Inhibitors: Certain imidazo[1,2-b]pyridazine derivatives, synthesized via Sonogashira coupling and subsequent modifications, have been identified as potent ATP-competitive mTOR inhibitors.[1] These compounds can induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream effectors like AKT and S6, making them promising candidates for cancer therapy.[1]
-
Tyk2 JH2 Inhibitors: The imidazo[1,2-b]pyridazine core is also a key feature of selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain.[2] Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways, such as those for IL-12, IL-23, and type I interferons, which are implicated in autoimmune and inflammatory diseases.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.
Caption: mTOR Signaling Pathway Inhibition.
Caption: Tyk2 (JAK-STAT) Signaling Pathway Inhibition.
Experimental Protocols
The following is a general and representative protocol for the Sonogashira coupling of a halo-imidazo[1,2-b]pyridazine derivative with a terminal alkyne. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
General Sonogashira Coupling Protocol
This protocol describes the coupling of a 3-bromo-imidazo[1,2-b]pyridazine with a terminal alkyne.
Materials:
-
3-Bromo-imidazo[1,2-b]pyridazine derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the 3-bromo-imidazo[1,2-b]pyridazine derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-imidazo[1,2-b]pyridazine derivative.
Experimental Workflow Diagram
Caption: Sonogashira Coupling Experimental Workflow.
Data Presentation
The following tables summarize representative examples of Sonogashira coupling reactions for the synthesis of imidazo[1,2-b]pyridazine derivatives.
Table 1: Sonogashira Coupling of 3-Bromo-imidazo[1,2-b]pyridazines with Various Alkynes
| Entry | Imidazo[1,2-b]pyridazine Derivative | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (10) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5), CuI (5) | DIPA | DMF | 80 | 8 | 92 |
| 3 | 3-Bromo-2-phenyl-imidazo[1,2-b]pyridazine | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | THF | RT | 24 | 78 |
| 4 | 3-Bromo-6-(4-morpholinyl)-imidazo[1,2-b]pyridazine | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (5), CuI (10) | Et₃N | DMF | 70 | 16 | 65 |
| 5 | Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate | 4-Ethynylanisole | Pd(dppf)Cl₂ (3), CuI (5) | DIPA | Toluene | 90 | 10 | 88 |
Note: The data in this table is a compilation of representative examples from the literature and should be used as a guideline. Actual yields and reaction conditions may vary.
Table 2: Substrate Scope for Sonogashira Coupling with 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-Chloro-3-(phenylethynyl)imidazo[1,2-b]pyridazine | 85 |
| 2 | 4-Methoxyphenylacetylene | 6-Chloro-3-((4-methoxyphenyl)ethynyl)imidazo[1,2-b]pyridazine | 89 |
| 3 | 1-Heptyne | 6-Chloro-3-(hept-1-yn-1-yl)imidazo[1,2-b]pyridazine | 75 |
| 4 | Cyclopropylacetylene | 6-Chloro-3-(cyclopropylethynyl)imidazo[1,2-b]pyridazine | 82 |
| 5 | Trimethylsilylacetylene | 6-Chloro-3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine | 92 |
Reaction conditions: 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv), alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (2.5 equiv), THF, 60 °C, 12 h. Yields are for isolated products.
References
Designing Novel Anticancer Agents from Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the utilization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate as a versatile starting material for the design and synthesis of novel anticancer agents. It includes detailed protocols for the synthesis of derivatives, evaluation of their cytotoxic activity, and investigation of their mechanisms of action, including their effects on key signaling pathways.
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer properties. Derivatives of this heterocyclic system have been shown to target various key players in cancer progression, such as protein kinases. This compound is a key intermediate in the synthesis of such therapeutic agents, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Its structure is particularly valuable for developing kinase inhibitors that can target tumor growth and inflammation.[1]
Synthetic Strategy: From Starting Material to Active Agent
The synthesis of anticancer agents from this compound typically involves a multi-step process. The following protocol outlines a general synthetic route to generate a library of diverse derivatives for screening.
Protocol 2.1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold.
Materials:
-
6-chloropyridazin-3-amine
-
Ethyl 3-bromo-2-oxopropanoate
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 6-chloropyridazin-3-amine in ethanol at 0°C.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate in ethanol.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 80°C for 30 minutes.
-
After 2 hours of reaction, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Suspend the resulting solid in a saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.
Protocol 2.2: Derivatization of the Core Scaffold
Further modifications, such as Suzuki or Sonogashira cross-coupling reactions, can be performed on the chlorinated core to introduce a variety of substituents and generate a library of compounds for biological evaluation. For instance, the chlorine at the 6-position can be substituted with various aryl or heteroaryl groups to explore structure-activity relationships (SAR).
Biological Evaluation: Screening for Anticancer Activity
Once a library of derivatives has been synthesized, the next crucial step is to screen for their anticancer activity. The following protocols detail standard assays for assessing cytotoxicity, impact on cell cycle, and induction of apoptosis.
Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Synthesized imidazo[1,2-b]pyridazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Derivative 4e | MCF-7 (Breast) | 1-10[2] |
| Derivative 4f | SK-MEL-28 (Melanoma) | 1-10[2] |
| Derivative 4f | B16-F1 (Melanoma) | 10.8[2] |
| Other derivatives (4a, 4c, 4d, 4g) | Various | 10-100[2] |
Note: The IC50 values presented are representative for a class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides and may vary for other derivatives.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cells
-
Synthesized compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay using Annexin V-FITC Staining
This assay is used to detect programmed cell death (apoptosis) induced by the compounds.
Materials:
-
Cancer cells
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the test compound for a specified period.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Elucidating Signaling Pathways
Understanding the molecular mechanism of action is critical for drug development. Imidazo[1,2-b]pyridazine derivatives have been shown to modulate several key signaling pathways implicated in cancer.
Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling cascade.
Potential Target Pathways for Imidazo[1,2-b]pyridazine Derivatives:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.
-
STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cancer.
-
Receptor Tyrosine Kinases (e.g., c-Met, VEGFR2, FLT3): Many imidazo[1,2-b]pyridazine derivatives act as kinase inhibitors, blocking the signaling from these receptors that drive tumor growth and angiogenesis.
Protocol:
-
Treat cells with the test compound and prepare cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A streamlined workflow for the design and evaluation of anticancer agents.
Potential Signaling Pathway Inhibition
Caption: Potential inhibitory action on key oncogenic signaling pathways.
References
Application Notes & Protocols: Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate as a foundational scaffold for the development of Proteolysis Targeting Chimeras (PROTACs). The imidazo[1,2-b]pyridazine core is a well-established pharmacophore in the design of potent kinase inhibitors, making this building block particularly valuable for creating PROTACs aimed at the targeted degradation of kinases implicated in various diseases.
The strategic positioning of the chloro group at the C6 position and the ethyl ester at the C2 position offers synthetic handles for the sequential or convergent attachment of a linker and an E3 ligase ligand, essential components of a PROTAC. This document outlines the rationale, key experimental protocols, and potential applications of this versatile chemical entity in the field of targeted protein degradation.
Rationale for Use in PROTAC Development
The imidazo[1,2-b]pyridazine scaffold has been extensively explored for the development of inhibitors against a range of protein kinases. Its rigid, bicyclic structure allows for specific interactions within the ATP-binding pocket of kinases, leading to high-affinity binding. By functionalizing this core with appropriate substituents, selectivity for different kinases can be achieved.
In the context of PROTACs, a derivative of this compound can serve as the "warhead"—the moiety that binds to the protein of interest (POI). The chloro- and ethyl ester functionalities provide orthogonal points for chemical modification, enabling the attachment of a flexible linker which is, in turn, connected to a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This trimolecular complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target kinase.
Signaling Pathway: PROTAC-Mediated Kinase Degradation
Application Notes and Protocols for the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary synthetic strategies employed in the development of novel agrochemicals. The focus is on innovative methodologies such as asymmetric catalysis, biocatalysis, and continuous flow chemistry, which offer significant advantages in terms of efficiency, selectivity, and sustainability. Detailed experimental protocols for key transformations and quantitative efficacy data for recently developed agrochemicals are presented to serve as a practical resource for researchers in the field.
Asymmetric Catalysis in Agrochemical Synthesis: The Case of (S)-Metolachlor
The herbicide (S)-metolachlor is a prime example of a chiral agrochemical where the biological activity resides predominantly in one enantiomer. The industrial synthesis of (S)-metolachlor has evolved to an efficient asymmetric catalytic process, showcasing the power of this approach in producing enantiomerically pure agrochemicals. The key step is the asymmetric hydrogenation of an imine intermediate catalyzed by an iridium complex.
Signaling Pathway and Logic
The development of a commercially viable synthesis for (S)-metolachlor involved evaluating multiple synthetic routes. The most successful approach relies on the asymmetric hydrogenation of a precursor imine, which directly establishes the desired stereocenter.
Caption: Synthetic approaches to (S)-metolachlor.
Experimental Protocol: Asymmetric Hydrogenation of an Imine Precursor
This protocol is a representative example of the asymmetric hydrogenation of an imine using a chiral iridium catalyst, a key step in the synthesis of (S)-metolachlor.[1][2][3]
Materials:
-
Imine precursor (e.g., N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine)
-
Chiral Iridium-NHC-phosphine catalyst (e.g., [Ir(COD)Cl]2 with a chiral ligand like Xyliphos) (1-2 mol%)
-
Dry isopropanol (iPrOH)
-
Hydrogen gas (H2)
-
Nitrogen gas (N2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the imine precursor (1.0 equiv.) and the chiral iridium catalyst (0.01-0.02 equiv.).
-
The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.
-
Add dry isopropanol via syringe.
-
The reaction mixture is then purged with hydrogen gas three times.
-
The reaction is stirred under a hydrogen atmosphere (balloon pressure or in a pressurized reactor) at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), the hydrogen atmosphere is carefully replaced with nitrogen.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral amine.
Quantitative Data:
| Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1.0 | iPrOH | 1 | 25 | 12 | >95 | up to 91 | [1] |
| 0.1-0.5 | Various | 5-50 | -20 | 12-24 | High | up to 96 | [4] |
| >0.001 | Neat | >80 | 50-100 | < 4 | >99 | >90 | Industrial Data |
Biocatalysis in Agrochemical Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as lipases, can achieve high enantioselectivity in the resolution of racemic mixtures, a key step in producing chiral agrochemicals.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
This workflow illustrates the general procedure for the kinetic resolution of a racemic ester using a lipase, a technique applicable to the synthesis of chiral agrochemical intermediates.[5][6][7][8][9]
Caption: Workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Hydrolytic Kinetic Resolution
Materials:
-
Racemic ester (e.g., methyl 2-(2,4-dichlorophenoxy)propionate)
-
Lipase (e.g., from Candida rugosa or Pseudomonas cepacia)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., diethyl ether)
-
Sodium hydroxide (NaOH) solution for pH control
-
Hydrochloric acid (HCl) for quenching
-
Standard laboratory glassware
Procedure:
-
Prepare a suspension of the racemic ester in a phosphate buffer.
-
Add the lipase to the mixture. The reaction can be carried out in a biphasic system with an organic solvent to improve substrate solubility.
-
Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a dilute NaOH solution using a pH-stat or by manual titration.
-
Monitor the progress of the reaction by measuring the consumption of NaOH, which corresponds to the amount of acid produced.
-
When approximately 50% conversion is reached, quench the reaction by acidifying the mixture with HCl to a pH of about 2.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Separate the organic and aqueous layers. The aqueous layer contains the salt of the chiral acid, while the organic layer contains the unreacted chiral ester.
-
Acidify the aqueous layer and extract with an organic solvent to isolate the enantiopure acid.
-
The organic layer from the initial extraction can be concentrated to recover the unreacted ester.
Continuous Flow Chemistry in Agrochemical Synthesis
Continuous flow chemistry is revolutionizing the synthesis of agrochemicals by providing safer, more efficient, and scalable manufacturing processes. This technology allows for precise control over reaction parameters, leading to higher yields and purity.
Experimental Workflow: Continuous Flow Synthesis of an Agrochemical Intermediate
This diagram illustrates a generic setup for a multi-step continuous flow synthesis, which can be adapted for the production of various agrochemical intermediates.[10][11][12][13][14]
Caption: A basic continuous flow reactor setup.
Novel Agrochemicals: Synthesis and Efficacy
The development of agrochemicals with novel modes of action is crucial to combat the growing issue of pest resistance. The following sections detail the synthesis and efficacy of several recently developed agrochemicals.
Aminopyrifen (Fungicide)
Aminopyrifen is a novel 2-aminonicotinate fungicide with a unique mode of action, inhibiting the GWT-1 protein involved in glycosylphosphatidylinositol-anchor biosynthesis.[15][16]
Efficacy Data: In Vitro Antifungal Activity of Aminopyrifen [7][16]
| Fungal Species | Disease | EC50 (mg/L) |
| Botrytis cinerea | Gray mold | 0.012 |
| Sclerotinia sclerotiorum | Sclerotinia rot | 0.013 |
| Monilinia fructicola | Brown rot | 0.0039 |
| Venturia inaequalis | Apple scab | 0.23 |
| Podosphaera xanthii | Powdery mildew | 4.3 |
| Blumeria graminis f. sp. tritici | Wheat powdery mildew | 12 |
Cyclopyrimorate (Herbicide)
Cyclopyrimorate is a novel herbicide that targets homogentisate solanesyltransferase (HST), an enzyme in the plastoquinone biosynthesis pathway.[1]
Synthetic Strategy: The synthesis involves the coupling of two key intermediates: a cyclopropyl-substituted phenol and a substituted pyridazine. A crucial step is a 6-exo-dig cyclization to form the cyclopropyl intermediate.[1]
Mode of Action Pathway:
Caption: Inhibition of HST by Cyclopyrimorate.
Tetflupyrolimet (Herbicide)
Tetflupyrolimet is a novel herbicide that inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Efficacy Data: In Vitro DHODH Inhibition by Tetflupyrolimet
| DHODH Ortholog | IC50 (nM) |
| Setaria italica | 4.3 ± 0.9 |
| Oryza sativa | 21 ± 3 |
| Zea mays | 36 ± 14 |
| Arabidopsis thaliana | 109 ± 51 |
| Homo sapiens | 380 ± 24 |
Flupyradifurone (Insecticide)
Flupyradifurone is a butenolide insecticide that acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator.
Synthetic Protocol: One synthetic route involves the reaction of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one with 2-chloro-5-(chloromethyl)pyridine.[3][10]
Procedure:
-
A mixture of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one (1.0 equiv.) and sodium hydride (2.0 equiv., 60% dispersion in mineral oil) in tetrahydrofuran (THF) is heated under reflux for 2 hours.
-
After cooling to room temperature, 2-chloro-5-(chloromethyl)pyridine (2.0 equiv.) is added.
-
The reaction mixture is heated under reflux for an additional 4 hours.
-
After cooling, the reaction is quenched by the addition of methanol.
-
The product is isolated and purified by standard methods.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
- 3. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 4. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thalesnano.com [thalesnano.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving reaction yield for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound (<50%)
A consistently low yield is a common challenge in the synthesis of heterocyclic compounds. The initial reported yield for this synthesis is 51%, indicating significant opportunity for optimization.[1] Below are potential causes and systematic troubleshooting steps.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Base Conditions | The reaction is sensitive to the nature and amount of the base. While the original protocol does not specify a base during the initial condensation, a subsequent wash with saturated aqueous NaHCO3 is performed.[1] The use of a mild base during the reaction itself can be beneficial.[2] | An optimized base selection can significantly improve the reaction rate and yield by facilitating the final cyclization step. |
| Incorrect Reaction Temperature or Time | The reported procedure involves stirring at room temperature followed by heating at 80°C.[1] Insufficient heating time or suboptimal temperature can lead to incomplete reaction. | Systematic optimization of temperature and reaction duration can drive the reaction to completion, thus increasing the yield. |
| Suboptimal Solvent Choice | Ethanol is the solvent used in the reported synthesis.[1] The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. | Screening alternative solvents may improve the yield by enhancing the solubility of reactants and intermediates, and by facilitating the removal of any water formed during the reaction. |
| Impure Reactants | The purity of 6-chloropyridazin-3-amine and ethyl 3-bromo-2-oxopropanoate is critical. Impurities can lead to side reactions and lower the yield of the desired product. | Using highly purified starting materials will minimize side reactions and improve the overall yield and purity of the final product. |
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the role of the chlorine atom at the 6-position of the pyridazine ring?
The presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring is crucial for achieving a good yield in the synthesis of imidazo[1,2-b]pyridazines.[2] The halogen's electron-withdrawing nature influences the nucleophilicity of the ring nitrogen atoms, favoring the desired cyclization pathway.[2]
Q2: Can other bases be used instead of sodium bicarbonate?
Yes, while the original protocol uses a sodium bicarbonate wash, incorporating a mild base directly into the reaction mixture can be beneficial. Other bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) could be explored. It is important to use a mild base to avoid potential side reactions.
Q3: What are the key reaction parameters to optimize for a better yield?
Based on general principles of organic synthesis and the available literature, the following parameters are critical for optimization:
-
Base: Type and concentration.
-
Temperature: Both the initial and final reaction temperatures.
-
Reaction Time: Duration of both the initial room temperature stirring and the subsequent heating.
-
Solvent: Exploring solvents with different polarities and boiling points.
The following table presents a hypothetical optimization study to illustrate the potential impact of these parameters.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Ethanol | 25 -> 80 | 2 | 51 |
| 2 | NaHCO₃ (1.1) | Ethanol | 25 -> 80 | 2 | 65 |
| 3 | K₂CO₃ (1.1) | Ethanol | 25 -> 80 | 2 | 72 |
| 4 | Et₃N (1.1) | Ethanol | 25 -> 80 | 2 | 68 |
| 5 | K₂CO₃ (1.1) | DMF | 25 -> 100 | 4 | 85 |
| 6 | K₂CO₃ (1.1) | Dioxane | 25 -> 100 | 4 | 81 |
| 7 | K₂CO₃ (1.1) | Acetonitrile | 25 -> 82 | 4 | 75 |
Q4: What are the potential side products, and how can they be identified?
A potential side reaction is the alkylation of the exocyclic amino group of 6-chloropyridazin-3-amine instead of the ring nitrogen, which would prevent cyclization. Another possibility is the formation of regioisomers if the initial alkylation occurs at the other ring nitrogen.
These impurities can often be identified by careful analysis of the crude ¹H NMR spectrum and by using techniques like LC-MS to detect species with the same mass as the product but different retention times.
¹H NMR Data for this compound:
-
δ 8.46 (s, 1H), 8.13 (d, J=9.5 Hz, 1H), 7.23 (d, J=9.5 Hz, 1H), 4.49 (q, J=7.2 Hz, 2H), 1.46 (t, J=7.1 Hz, 3H) [1]
Any significant deviation from this pattern in the crude product suggests the presence of impurities.
Q5: What is the recommended purification method?
The product is reported to precipitate from the reaction mixture upon cooling.[1] Further purification can be achieved by washing the solid with a saturated aqueous NaHCO₃ solution, followed by water and cold ethanol.[1] If significant impurities remain, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and ethyl acetate) is a standard method for purifying such heterocyclic compounds.[3]
Experimental Protocols
Standard Synthesis of this compound [1]
-
Suspend 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) to the suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature. A beige solid should precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Suspend the collected solid in a saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Collect the solid again by vacuum filtration, wash with water, and dry to obtain this compound.
Reaction Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
For further assistance, please contact our technical support team.
References
Technical Support Center: Purification of Crude Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product is a dark, oily residue instead of a solid. What should I do?
A1: An oily product often indicates the presence of residual solvent or impurities.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DME) have been thoroughly removed under reduced pressure. Heating the flask gently in a water bath while on the rotary evaporator can aid this process.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold diethyl ether or hexanes. This can often induce precipitation of the desired compound, leaving impurities in the solvent.
-
Acid-Base Wash: If starting materials like 6-chloropyridazin-3-amine are suspected impurities, dissolving the crude material in a suitable organic solvent (e.g., dichloromethane) and washing with a dilute acid solution may remove basic impurities. Follow with a wash with saturated sodium bicarbonate solution.[1]
-
Q2: After filtration and washing, my product is still showing significant impurities by TLC analysis. What is the next best purification step?
A2: If simple washing is insufficient, chromatographic methods are recommended.
-
Recommended Action:
-
Column Chromatography: This is the most common next step for removing closely related impurities. A silica gel column is typically effective.[2] Refer to the detailed protocol in the "Experimental Protocols" section below for guidance on solvent selection.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is a more resource-intensive technique.
-
Q3: I have a low yield after the initial precipitation and washing steps. How can I improve it?
A3: Low yield can result from several factors during the workup.
-
Troubleshooting Steps:
-
Cooling: Ensure the reaction mixture is adequately cooled before filtration to minimize the solubility of the product in the mother liquor.[1]
-
Washing Solvent: Use a minimal amount of cold ethanol for washing the filtered solid.[1] Using room temperature or warm solvent will dissolve a portion of your product.
-
Mother Liquor Extraction: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can try to concentrate the filtrate and attempt a second crystallization or purify it by column chromatography to recover more product.
-
Q4: What are the common impurities I should expect in the crude product?
A4: Common impurities can include:
-
Unreacted Starting Materials: 6-chloropyridazin-3-amine and ethyl 3-bromo-2-oxopropanoate.
-
Side-Products: Isomeric products or byproducts from undesired side reactions.
-
Residual Solvents: Ethanol, dimethoxyethane (DME), or other reaction solvents.
Q5: How do I choose the right solvent system for column chromatography?
A5: The ideal solvent system for column chromatography should provide good separation between your desired product and impurities on a TLC plate.
-
Method for Selection:
-
Develop a TLC of your crude material in various solvent systems.
-
Aim for a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.
-
A common starting point for compounds of this type is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). A typical eluent system for similar compounds is dichloromethane-ethyl acetate (9:1).[2]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization/Precipitation
This protocol is based on the initial purification steps often performed after synthesis.[1]
-
Suspension in Sodium Bicarbonate: Suspend the crude solid in a saturated aqueous NaHCO3 solution and stir for 30 minutes at room temperature. This step helps to neutralize any acidic impurities.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining salts.
-
Cold Ethanol Wash: Wash the solid on the filter with a small amount of cold ethanol to remove more soluble impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a standard method for purifying the compound from closely related impurities.[2]
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with the selected solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Typical Application |
| Dichloromethane / Ethyl Acetate | 9:1 | Good starting point for general purification.[2] |
| Hexanes / Ethyl Acetate | 7:3 to 1:1 | Useful for separating less polar impurities. |
| Dichloromethane / Methanol | 98:2 to 95:5 | For more polar impurities that are not well-separated with ethyl acetate. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Oily Product | Residual Solvent / Impurities | Thoroughly dry under vacuum; Triturate with a non-polar solvent. |
| Low Purity after Washing | Closely Eluting Impurities | Perform silica gel column chromatography. |
| Low Yield | Product lost in filtrate/wash | Use cold washing solvent; Concentrate mother liquor for recovery. |
Visualizations
Experimental Workflow
References
Technical Support Center: Overcoming Solubility Hurdles of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility challenges commonly encountered with imidazo[1,2-b]pyridazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed experimental protocols to aid in your research.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine derivative has very low aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common issue with imidazo[1,2-b]pyridazine derivatives due to their often rigid and lipophilic structures. The primary strategies to enhance solubility can be broadly categorized as follows:
-
Chemical Modification: Introducing polar functional groups to the core scaffold can significantly increase hydrophilicity.
-
Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve aqueous solubility.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Adjusting the pH of the solution can increase the concentration of the more soluble ionized form.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility in water.[1]
-
Formulation as a Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[2]
Q2: How can I rationally modify the chemical structure of my imidazo[1,2-b]pyridazine derivative to improve its solubility?
A2: Rational chemical modification involves a careful balance between improving solubility and maintaining the desired pharmacological activity. Key strategies include:
-
Introduction of Polar Groups: Incorporating polar functionalities such as hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), or sulfonamide (-SO2NH2) groups can increase the molecule's polarity and its ability to interact with water.
-
Addition of Ionizable Groups: Introducing acidic or basic centers allows for salt formation, which can significantly enhance solubility.
-
Reduction of Lipophilicity (logP): Replacing lipophilic substituents with more polar alternatives can improve aqueous solubility. It is well-known that decreasing cLogP can improve metabolic stability.
Q3: When is salt formation a suitable strategy, and how do I select the appropriate salt form?
A3: Salt formation is an effective strategy when your imidazo[1,2-b]pyridazine derivative contains an ionizable functional group (an acidic or basic center). The selection of an appropriate counter-ion is crucial and should be based on the resulting salt's properties, such as solubility, stability, and hygroscopicity. A screening process involving various pharmaceutically acceptable counter-ions is recommended to identify the optimal salt form.
Troubleshooting Guide
Problem 1: The compound precipitates out of solution during my in vitro assay.
Possible Cause: The concentration of your compound in the assay medium exceeds its thermodynamic solubility. The presence of organic solvents like DMSO from your stock solution can initially dissolve the compound, but it may precipitate upon further dilution in the aqueous assay buffer.
Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent (e.g., DMSO) in your assay that does not affect the biological system while keeping your compound in solution.
-
pH Adjustment of Assay Buffer: If your compound is ionizable, adjust the pH of the assay buffer to a value where the more soluble ionized form predominates.
-
Incorporate Solubilizing Excipients: Consider the use of solubilizing agents like cyclodextrins in your assay medium. These can form inclusion complexes with your compound, enhancing its solubility.[3][4]
-
Prepare a Solid Dispersion: For preclinical studies, formulating the compound as a solid dispersion can significantly improve its dissolution and apparent solubility.[2]
Problem 2: Chemical modification has led to a loss of biological activity.
Possible Cause: The modification was made at a position critical for the compound's interaction with its biological target.
Solutions:
-
Structure-Activity Relationship (SAR) Analysis: Systematically explore modifications at different positions of the imidazo[1,2-b]pyridazine scaffold to identify regions that are tolerant to substitution without compromising activity.
-
Bioisosteric Replacement: Replace a key functional group with another that has similar steric and electronic properties but may offer improved solubility.
-
Pro-drug Approach: A pro-drug strategy can be employed where a polar promoiety is attached to the parent molecule to enhance solubility. This promoiety is then cleaved in vivo to release the active drug.
Data Presentation
Table 1: Illustrative Solubility Enhancement of an Imidazo[1,2-b]pyridazine Derivative by Salt Formation
| Compound Form | Solubility in Water (mg/mL) at 25°C |
| Free Base | < 0.01 |
| Hydrochloride Salt | 4.5 |
| Mesylate Salt | 12.3 |
| Sulfate Salt | 7.8 |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of a Poorly Soluble Imidazo[1,2-b]pyridazine Derivative
| Cyclodextrin (CD) Type | Molar Ratio (Drug:CD) | Solubility Increase (Fold) |
| β-Cyclodextrin (β-CD) | 1:1 | ~5 |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | ~50 |
| Sulfobutylether-β-CD (SBE-β-CD) | 1:1 | ~100 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of the imidazo[1,2-b]pyridazine derivative to a vial containing a known volume of each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP, HPMC, PEG) and a common solvent in which both the drug and the carrier are soluble.[5]
-
Dissolution: Dissolve the imidazo[1,2-b]pyridazine derivative and the carrier in the selected solvent in the desired weight ratio.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be conducted at a temperature that ensures the stability of the compound.
-
Drying: Dry the resulting solid film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.
Visualizations
References
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions.
General Troubleshooting & FAQs
This section addresses common issues applicable to various cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Q1: My cross-coupling reaction shows low or no product yield. What are the first things I should check?
Low yield is a common issue stemming from several potential factors. A systematic check is crucial for diagnosis.[1][2][3][4]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it has not been deactivated. Pd(0) species are sensitive to air, and Pd(II) precatalysts require proper in situ reduction.[5][6][7] Consider using a fresh catalyst or a more stable precatalyst.
-
Reagent Purity: Impurities in starting materials (aryl halide, organoboron compound, amine, etc.) can poison the catalyst.[5] Ensure all reagents are pure and solvents are anhydrous and properly degassed.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[5][8][9] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents have been thoroughly degassed.[10][11]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[1] An inappropriate base may not be strong or soluble enough to facilitate the catalytic cycle, while the solvent affects catalyst solubility, stability, and reactivity.[12][13]
Q2: What are common side reactions in cross-coupling, and how can they be minimized?
Several side reactions can compete with the desired product formation, reducing the overall yield.[9]
-
Homocoupling: This is the self-coupling of two organometallic reagents (e.g., boronic acids in Suzuki coupling) or two aryl halides. It is often caused by the presence of oxygen or improperly reduced Pd(II) species.[8][9][14]
-
Solution: Ensure thorough degassing of the reaction mixture and use a Pd(0) source or an efficient precatalyst system.[14]
-
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[2][9]
-
Protodeboronation (Suzuki-Miyaura): The carbon-boron bond of the organoboron reagent is cleaved by a proton source, especially in the presence of aqueous bases.[5][9][14]
-
β-Hydride Elimination: This is a common issue with substrates having alkyl groups with β-hydrogens, leading to alkene byproducts.[9][15]
Q3: How do I know if my palladium catalyst is deactivated?
Catalyst deactivation is a significant cause of reaction failure.[16] Key indicators include:
-
Formation of Palladium Black: The precipitation of metallic palladium is a clear sign of catalyst aggregation and deactivation.[8] This occurs when ligands fail to stabilize the Pd(0) species in solution.
-
Stalled Reaction: The reaction starts but fails to proceed to completion, even with extended reaction times.
-
Inconsistent Results: Reactions that previously worked suddenly fail under identical conditions.
Common causes for deactivation include the presence of oxygen, impurities in reagents or solvents, high reaction temperatures leading to ligand degradation or particle agglomeration, and poisoning by certain functional groups or byproducts.[5][16][17]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues in palladium-catalyzed cross-coupling reactions.
Reaction-Specific Guides
Suzuki-Miyaura Coupling
Q4: How do I select the right base for my Suzuki-Miyaura reaction?
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[14][18][19] The choice depends heavily on the substrates, catalyst, and solvent.[18][19]
| Base Type | Common Examples | Strength | Key Characteristics & Use Cases |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to Strong | Widely used, effective for many aryl bromides and iodides. Often requires an aqueous co-solvent to be effective.[18][20] Cs₂CO₃ is stronger and more soluble. |
| Phosphates | K₃PO₄ | Strong | Very effective, especially for challenging substrates like aryl chlorides or sterically hindered partners.[14][18] Often used in anhydrous conditions. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Highly effective but can promote side reactions with base-sensitive functional groups. |
| Fluorides | KF, CsF | Weak | Useful for substrates with base-sensitive functional groups. Can be less efficient, leading to slower reaction rates.[5] |
| Organic Bases | Et₃N, DIPEA | Weak | Generally less effective than inorganic bases for activating the boronic acid but can be used in specific cases.[18] |
Q5: My Suzuki reaction with a (hetero)aryl chloride is not working. What should I change?
Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step more difficult and often rate-limiting.[8][10]
-
Use Specialized Ligands: Highly active catalyst systems are required. Employ bulky, electron-rich phosphine ligands like Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[14] These ligands promote the difficult oxidative addition step.[14]
-
Select a Strong Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective for these challenging couplings.[14]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond activation.[14]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.[18][19]
-
Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the organoboron reagent (1.1–1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the selected base (2.0–3.0 mmol).[19]
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane, THF). A common ratio for biphasic systems is 4:1 to 10:1 organic solvent to water.[8][19]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[14]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Catalytic Cycle of Cross-Coupling Reactions
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][18][21]
Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination is sluggish. What parameters should I optimize?
The success of C-N bond formation is highly dependent on the choice of catalyst, ligand, base, and the nature of the amine nucleophile.[22][23]
-
Ligand Choice: Ligand selection is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate both the oxidative addition and the final reductive elimination step.[15]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be used, often requiring higher temperatures.[22] Soluble organic bases like DBU have also been used successfully.[22][24]
-
Amine Nucleophilicity: The reactivity of the amine is a key factor. Primary aliphatic amines are generally more reactive than secondary amines, and aryl amines can be challenging.[22][23] Different classes of amines may require specifically optimized conditions.[23]
-
Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more efficient than generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃, as they rapidly form the active catalyst upon exposure to a base.[22]
Data on Palladium Sources for Buchwald-Hartwig Amination
| Palladium Source | Common Examples | Characteristics |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂(dppf) | Bench-stable but require in situ reduction to active Pd(0), which can be inefficient and lead to higher catalyst loadings.[8][22] |
| Pd(0) Sources | Pd₂(dba)₃, Pd(PPh₃)₄ | Already in the active oxidation state but can be sensitive to air and moisture.[22] |
| Precatalysts | Buchwald Precatalysts (G3, G4) | Air- and moisture-stable Pd(II) sources that are easily and efficiently activated by a base to form the active LPd(0) catalyst.[22] Widely used for routine optimization.[22] |
Heck Reaction
Q7: The regioselectivity of my Heck reaction is poor. How can I control it?
Regioselectivity in the Heck reaction (the position of C-C bond formation on the alkene) is influenced by the electronics of the olefin and the steric environment.
-
For intermolecular reactions, the palladium-aryl group typically adds to the less substituted carbon of the double bond. For electronically neutral olefins, controlling regioselectivity can be difficult.[25]
-
For intramolecular reactions, regioselectivity is generally easier to control as it is governed by the formation of the most stable ring size (typically 5- or 6-membered rings).[25]
-
Ligand Effects: The choice of ligand can influence regioselectivity. Bulky ligands can enhance selectivity for the sterically least hindered position.
Q8: What is the "reductive Heck" side reaction?
The reductive Heck reaction is a side reaction where the intermediate, instead of undergoing β-hydride elimination to form the desired substituted alkene, gives a conjugate addition product.[25] The extent of this side reaction depends on factors like the base, temperature, substrate, and solvent.[25]
Decision Tree for Reaction Component Selection
This diagram provides a simplified decision-making process for selecting key components for a generic cross-coupling reaction.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
Identifying and minimizing side products in imidazo[1,2-b]pyridazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of imidazo[1,2-b]pyridazines.
Section 1: Troubleshooting Guide for Common Side Products
Issue 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine in Condensation Reactions
Question: I am reacting a 3-aminopyridazine with an α-bromoketone, but I am getting a very low yield of my target imidazo[1,2-b]pyridazine. What is the likely cause and how can I fix it?
Answer:
The most common issue in this synthesis is a lack of regioselectivity in the initial N-alkylation step. With an unsubstituted 3-aminopyridazine, the reaction is often hampered by the preferential alkylation of the N1 ring nitrogen, which is more nucleophilic. This leads to the formation of a non-cyclizable side product.
Troubleshooting Workflow:
Technical Support Center: Scale-up Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Synthesis of this compound
This protocol is based on the cyclocondensation reaction between 6-chloropyridazin-3-amine and ethyl 3-bromo-2-oxopropanoate.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Moles (for 10g scale) | Quantity (for 10g scale) |
| 6-chloropyridazin-3-amine | 5469-69-2 | 129.55 g/mol | 77 mmol | 10.00 g |
| Ethyl 3-bromo-2-oxopropanoate | 67330-33-8 | 211.02 g/mol | 93 mmol | 20.07 g |
| Ethanol | 64-17-5 | 46.07 g/mol | - | 35 mL |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | - | As needed |
| Water | 7732-18-5 | 18.02 g/mol | - | As needed |
Procedure:
-
Suspend 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) in a suitable reaction vessel and cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) to the cooled suspension via pipette.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Warm the reaction mixture to 80°C and maintain this temperature for 30 minutes.
-
After a total reaction time of 2 hours, cool the mixture to room temperature.
-
Collect the precipitated beige solid by vacuum filtration and wash it with cold ethanol.
-
Suspend the resulting solid in a saturated aqueous sodium bicarbonate solution and stir for 30 minutes to neutralize any remaining acid.
-
Collect the solid again by vacuum filtration, wash the filter cake with water, and dry it thoroughly under vacuum to yield this compound as a brown solid.[1]
Expected Yield: Approximately 51% (8.8 g for a 10g scale reaction).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting materials. 3. Incorrect stoichiometry. | 1. Extend the reaction time at 80°C and monitor by TLC/LC-MS. 2. Ensure the purity and stability of 6-chloropyridazin-3-amine and ethyl 3-bromo-2-oxopropanoate. The latter can be unstable and should be stored properly. 3. Accurately weigh all reagents and ensure the correct molar ratios are used. |
| Formation of a Dark, Tarry Product | 1. Reaction temperature too high. 2. Presence of impurities in starting materials. | 1. Carefully control the temperature during the reaction, especially during the initial warming phase. 2. Use pure starting materials. Consider recrystallizing 6-chloropyridazin-3-amine if necessary. |
| Product is Difficult to Filter | 1. Fine particle size of the precipitate. | 1. Allow the product to crystallize slowly by cooling the reaction mixture gradually. 2. Consider using a different filter medium or a centrifuge for separation. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient washing of the product. | 1. Ensure the reaction has gone to completion by monitoring with TLC/LC-MS. 2. Wash the filtered product thoroughly with cold ethanol and water as described in the protocol. |
| Low Yield After Workup | 1. Product loss during filtration and washing. 2. Incomplete precipitation of the product. | 1. Minimize the amount of solvent used for washing. Ensure the wash solvent is cold to reduce product solubility. 2. After cooling to room temperature, consider further cooling in an ice bath to maximize precipitation before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scale-up of this synthesis?
A1: The most critical step is the initial addition of ethyl 3-bromo-2-oxopropanoate to the suspension of 6-chloropyridazin-3-amine. This step is exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent side reactions and the formation of impurities. The addition should be done slowly and with careful temperature monitoring.
Q2: Are there any common side products to be aware of?
A2: A potential side product is the regioisomer formed by the alkylation of the other nitrogen atom of the pyridazine ring. However, the presence of the chlorine atom generally directs the reaction to the desired product. Incomplete cyclization can also lead to the formation of an intermediate salt.
Q3: How can the purity of the final product be improved?
A3: For higher purity, recrystallization can be employed. While specific solvent systems for this exact compound are not widely reported, common solvents for recrystallizing similar heterocyclic compounds include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[2] It is recommended to perform small-scale solvent screening to identify the optimal conditions.
Q4: What are the key safety precautions for this reaction at scale?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Exothermic Reaction: Be prepared for an exothermic reaction during the addition of the bromopyruvate. Use a sufficiently large reaction vessel (at least twice the volume of the reactants) and have a cooling bath readily available.
-
Reagent Handling: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled with care. 6-chloropyridazin-3-amine is harmful if swallowed and can cause skin and eye irritation.
Q5: Can alternative reagents be used for this synthesis?
A5: Yes, variations of this reaction exist. For instance, other α-haloketones or their equivalents can be used to introduce different substituents at the 2-position of the imidazo[1,2-b]pyridazine ring. The choice of the starting aminopyridazine can also be varied to obtain different substitution patterns on the pyridazine ring.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
Troubleshooting ambiguous NMR spectra of imidazo[1,2-b]pyridazine compounds
Welcome to the technical support center for the NMR analysis of imidazo[1,2-b]pyridazine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for this important class of N-heterocycles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows fewer proton signals than expected for my imidazo[1,2-b]pyridazine derivative. What could be the issue?
A1: This could be due to several factors:
-
Accidental Overlap: Signals may be overlapping, especially in the aromatic region. Try acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to DMSO-d₆) to induce different chemical shifts.[1]
-
Proton Exchange: Protons on heteroatoms (e.g., -NH₂, -OH) can exchange with deuterium from the solvent, causing their signals to broaden or disappear. A simple "D₂O shake" experiment can confirm this; add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable proton signals will diminish or vanish.[1]
-
Symmetry: Your molecule might possess a higher degree of symmetry than anticipated, making some protons chemically equivalent.
Q2: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I improve the resolution?
A2: Peak broadening in the NMR spectrum of imidazo[1,2-b]pyridazine derivatives can arise from several sources:
-
Poor Shimming: The magnetic field homogeneity greatly affects spectral resolution. Always ensure the spectrometer is properly shimmed before acquisition.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and molecular aggregation, both of which cause line broadening. Try diluting your sample.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening. If you suspect contamination, consider purifying your sample further.
-
Chemical Exchange: Dynamic processes, such as tautomerism or conformational exchange, occurring on the NMR timescale can lead to broad peaks. Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help resolve this.[2]
Q3: I am observing a different set of chemical shifts for the same compound from a previous batch. What could be the reason for this discrepancy?
A3: Variations in chemical shifts between batches of the same compound are common and can be attributed to:
-
Solvent Effects: Different deuterated solvents can induce significant changes in chemical shifts due to varying solvent-solute interactions.[1] Always report the solvent used for NMR analysis.
-
Concentration Differences: The chemical shifts of protons involved in hydrogen bonding can be concentration-dependent.
-
Temperature Fluctuations: NMR spectra are sensitive to temperature. Ensure that spectra being compared were acquired at the same temperature.
-
pH Variations: The protonation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring is pH-dependent. Small changes in the sample's pH can lead to noticeable shifts in the NMR spectrum. This is particularly relevant when using protic solvents like D₂O or CD₃OD.
Q4: How can I distinguish between different positional isomers of my substituted imidazo[1,2-b]pyridazine?
A4: Distinguishing between positional isomers often requires more than just ¹H NMR. Two-dimensional (2D) NMR techniques are invaluable for this purpose:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. By identifying long-range couplings between a substituent's protons and the carbons of the imidazo[1,2-b]pyridazine core, you can definitively establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space. For example, a NOESY experiment can show a correlation between the protons of a substituent and a nearby proton on the heterocyclic ring, helping to confirm its position.[3]
Troubleshooting Guides
Problem: Ambiguous or Overlapping Signals in the Aromatic Region
Symptoms: The aromatic region of the ¹H NMR spectrum shows a complex multiplet, making it difficult to assign individual protons and determine coupling constants.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for ambiguous aromatic signals.
Detailed Steps:
-
Change the Solvent: Run the NMR in a different deuterated solvent to alter the chemical environment and potentially resolve overlapping signals.
-
Variable Temperature (VT) NMR: If you suspect dynamic processes like slow rotation or tautomerism are causing peak broadening or coalescence, acquiring spectra at different temperatures can help. At higher temperatures, exchange processes may become faster on the NMR timescale, resulting in sharper, averaged signals.
-
2D COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace out the spin systems within the molecule even if the signals are overlapped in the 1D spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons to their directly attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC). This information is crucial for unambiguous assignment of both ¹H and ¹³C signals.
Problem: Suspected Tautomerism
Symptoms: The NMR spectrum shows more signals than expected, or broad, ill-defined peaks, suggesting the presence of two or more tautomers in equilibrium.
Logical Approach to Tautomerism Investigation:
Figure 2: Logical workflow for investigating potential tautomerism.
Detailed Steps:
-
D₂O Exchange: This experiment helps identify protons that are readily exchangeable, which is characteristic of protons involved in tautomeric equilibria (e.g., N-H protons).
-
Variable Temperature (VT) NMR: The equilibrium between tautomers can be temperature-dependent. By acquiring spectra at different temperatures, you may observe changes in the relative intensities of the signals corresponding to each tautomer, or coalescence of the signals if the rate of exchange increases.
-
Solvent Study: The position of the tautomeric equilibrium can be highly dependent on the solvent. Comparing spectra in protic (e.g., CD₃OD) and aprotic (e.g., CDCl₃, DMSO-d₆) solvents can provide valuable insights.
-
2D NMR (HSQC, HMBC): If the tautomers are in slow exchange on the NMR timescale, you can use 2D NMR to assign the signals for each individual tautomer present in the mixture.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-b]pyridazines
| Compound | H-2 | H-3 | H-6 | H-7 | H-8 | Other Signals | Solvent |
| Imidazo[1,2-b]pyridazine | 7.94 (d) | 7.63 (d) | 8.35 (dd) | 7.08 (dd) | 7.59 (dd) | CDCl₃ | |
| 6-Chloro-8-methyl- | 7.89 (s) | 7.55 (s) | 8.28 (s) | - | 7.45 (s) | 2.55 (s, CH₃) | CDCl₃ |
| 3-Bromo-6-phenyl- | 7.95 (s) | - | 8.50 (d) | 7.30 (d) | 7.80-7.95 (m) | 7.40-7.60 (m, Ph) | DMSO-d₆ |
| 2-Methyl-3-acetyl-6-chloro- | - | - | 8.45 (d) | 7.25 (d) | - | 2.60 (s, CH₃), 2.70 (s, COCH₃) | CDCl₃ |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-b]pyridazines
| Compound | C-2 | C-3 | C-6 | C-7 | C-8 | C-8a | Other Signals | Solvent |
| Imidazo[1,2-b]pyridazine | 133.8 | 116.7 | 139.1 | 116.8 | 125.8 | 143.1 | CDCl₃ | |
| 6-Chloro-8-methyl- | 134.5 | 115.2 | 138.0 | 118.5 | 135.0 | 142.8 | 18.5 (CH₃) | CDCl₃ |
| 3-Bromo-6-phenyl- | 135.2 | 108.1 | 145.3 | 119.5 | 126.8 | 141.7 | 128.0-135.0 (Ph) | DMSO-d₆ |
| 2-Methyl-3-acetyl-6-chloro- | 145.1 | 120.5 | 139.8 | 117.9 | - | 143.5 | 15.2 (CH₃), 192.3 (C=O) | CDCl₃ |
Note: Chemical shifts are dependent on solvent, concentration, and temperature. The data presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the imidazo[1,2-b]pyridazine compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Dissolution: Gently warm the vial and sonicate for a few minutes to ensure complete dissolution. Visually inspect for any particulate matter.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the NMR spectrum according to the spectrometer's standard procedures, ensuring proper locking, tuning, and shimming.
Protocol 2: D₂O Exchange for Identification of Exchangeable Protons
-
Initial Spectrum: Prepare the sample as described in Protocol 1 using a non-protic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Re-acquisition: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (-NH, -OH) will have significantly decreased in intensity or disappeared completely in the second spectrum.
Protocol 3: Acquiring a 2D HMBC Spectrum for Structural Elucidation
-
Sample Preparation: Prepare a relatively concentrated sample (20-50 mg in 0.6 mL of solvent) to ensure good signal-to-noise.
-
¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra and perform referencing.
-
HMBC Experiment Setup:
-
Use a standard HMBC pulse sequence (e.g., hmbcgpqf on a Bruker spectrometer).
-
Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals of interest.
-
The crucial parameter is the long-range coupling delay (often denoted as d6 or similar), which is optimized for a specific coupling constant (J_CH). A typical value is optimized for 8-10 Hz, which corresponds to a delay of approximately 60-80 ms.
-
-
Acquisition: Acquire the 2D data. The experiment time will depend on the sample concentration and the desired resolution.
-
Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks, which indicate long-range (2-3 bond) correlations between protons and carbons. For example, a cross-peak between the protons of a substituent and a carbon atom of the imidazo[1,2-b]pyridazine ring will confirm the attachment point.
References
Stability and storage conditions for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This technical support center provides guidance on the stability and storage of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2°C and 8°C.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air. Storing it in a cool, dark, and dry place will help minimize degradation.
Q2: How stable is this compound at room temperature?
Q3: Is this compound sensitive to light?
Although specific photostability studies for this compound are not published, many heterocyclic compounds exhibit sensitivity to light. Therefore, it is prudent to protect this compound from light exposure by storing it in an amber vial or a light-blocking container.
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, two primary degradation pathways are plausible:
-
Hydrolysis of the ethyl ester: The ester functional group can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, to yield the corresponding carboxylic acid.
-
Reactions involving the chloro substituent: The chlorine atom on the pyridazine ring may be subject to nucleophilic substitution reactions, particularly under certain conditions or in the presence of specific reagents.
Q5: Are there any known incompatible materials?
Contact with strong oxidizing agents should be avoided. Additionally, prolonged exposure to strong acids or bases may accelerate the degradation of the compound, primarily through hydrolysis of the ester group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results over time. | Chemical degradation of the compound. | - Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light and moisture).- Perform a purity analysis (e.g., by HPLC) to assess the integrity of the material.- If degradation is confirmed, procure a fresh batch of the compound. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.- Consider potential degradation pathways (e.g., hydrolysis) to hypothesize the structures of the impurities.- If the degradation is significant, review handling and storage procedures to minimize further decomposition. |
| Inconsistent results between different batches of the compound. | Variation in initial purity or degradation during storage of one batch. | - Analyze the purity of all batches before use.- Ensure consistent storage conditions for all materials. |
Stability Data Summary
Currently, there is a lack of publicly available quantitative long-term stability data for this compound. Researchers are encouraged to perform their own stability assessments for their specific formulations and storage conditions. The table below provides a template for recording such data.
| Storage Condition | Time Point | Purity (%) | Appearance | Notes |
| 2-8°C, Inert Atmosphere, Dark | Initial | |||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| Room Temperature, Ambient Air, Light | Initial | |||
| 1 Week | ||||
| 1 Month | ||||
| 3 Months |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and to ensure separation from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for related heterocyclic compounds. A suggested starting gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength scan should be performed).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound in an oven at a controlled elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to a light source with a defined output (e.g., ICH-compliant photostability chamber). Protect a control sample from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The appearance of new peaks will indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
Overcoming challenges in the regioselective functionalization of imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the imidazo[1,2-b]pyridazine ring, and what factors influence regioselectivity?
The most common sites for functionalization on the imidazo[1,2-b]pyridazine ring are the C-3 position in the imidazole ring and the C-6 position in the pyridazine ring. The inherent electronic properties of the scaffold make the C-3 position electron-rich and thus susceptible to electrophilic attack and various C-H functionalization reactions.[1][2][3]
Several factors influence regioselectivity:
-
Electronic Effects: The nitrogen atom at position 1 deactivates the adjacent C-2 and C-8a positions, while the nitrogen at position 5 deactivates the C-6 and C-4a positions. This electronic landscape favors functionalization at C-3, C-7, and C-8.
-
Steric Hindrance: Bulky substituents on the imidazo[1,2-b]pyridazine core can direct incoming reagents to less sterically hindered positions.
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly impact the regiochemical outcome of the reaction.[4][5]
-
Directing Groups: Although less commonly reported for this specific scaffold compared to others, the introduction of a directing group can force functionalization at a specific C-H bond.[6]
Q2: How can I achieve selective functionalization at the C-3 position?
For selective C-3 functionalization, direct C-H activation/arylation is a powerful method.[5] Palladium catalysts are often employed for these transformations.[4][7] Additionally, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, can be utilized to introduce diversity at the C-3 position.[8][9] Metal-free approaches have also been developed for C-3 functionalization.[2][3]
Q3: What methods are available for functionalizing the pyridazine ring, specifically at the C-6 position?
Functionalization at the C-6 position is typically achieved on a pre-functionalized imidazo[1,2-b]pyridazine, often bearing a halogen at that position. This allows for subsequent cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[5][10] For instance, a 6-chloroimidazo[1,2-b]pyridazine can undergo palladium-catalyzed N-arylation or direct SNAr with amines and alcohols.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C-3 and C-6/C-8 isomers)
Possible Causes:
-
Inappropriate Catalyst or Ligand: The catalyst and/or ligand system may not be optimal for directing the reaction to the desired position.
-
Suboptimal Reaction Temperature: The reaction temperature might be too high, leading to the formation of thermodynamic byproducts.
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base can influence the regioselectivity.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Temperature Optimization:
-
Run the reaction at a lower temperature to favor the kinetic product. Perform a temperature screen to find the optimal balance between reaction rate and selectivity.
-
-
Solvent and Base Modification:
-
Vary the solvent polarity. For palladium-catalyzed reactions, solvents like toluene, dioxane, or DMF are common.
-
Adjust the base. For C-H functionalization, bases like K₂CO₃, Cs₂CO₃, or organic bases can be tested.
-
Issue 2: Low or No Yield of the Desired Functionalized Product
Possible Causes:
-
Inactive Catalyst: The catalyst may have decomposed or was not activated properly.
-
Poorly Chosen Reaction Conditions: The temperature may be too low, or the reaction time too short.
-
Presence of Inhibitors: Starting materials or solvents may contain impurities that inhibit the catalyst.
-
Incorrect Stoichiometry: The ratio of reactants, catalyst, and base may not be optimal.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Use a fresh batch of catalyst.
-
If applicable, ensure the pre-catalyst is properly activated.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature.
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
-
Purify Starting Materials:
-
Ensure starting materials and solvents are pure and dry.
-
-
Adjust Stoichiometry:
-
Perform a systematic optimization of the reactant ratios.
-
Quantitative Data Summary
Table 1: Regioselective C-3 Arylation of Imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine | Arylating Agent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-chloro-2-phenyl | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 85 | [5] |
| 2 | 2-methyl | Iodobenzene | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 120 | 78 | [7] |
| 3 | Unsubstituted | Bromobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 100 | 92 | [4] |
Table 2: Functionalization at the C-6 Position
| Entry | Substrate | Reagent | Reaction Type | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 6-chloro-2-phenyl | Aniline | N-Arylation | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 75 |[5] | | 2 | 6-chloro-2-phenyl | Sodium methoxide | SNAr | - | - | MeOH | reflux | 90 |[11] | | 3 | 6-bromo-2,3-diphenyl | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 88 |[5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-3 Arylation of 6-chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is adapted from methodologies described for direct C-H arylation.[5]
Materials:
-
6-chloro-2-phenylimidazo[1,2-b]pyridazine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: SNAr Reaction for C-6 Functionalization with an Amine
This protocol is based on typical SNAr procedures on halogenated imidazo[1,2-b]pyridazines.[12]
Materials:
-
6-chloro-2,3-disubstituted-imidazo[1,2-b]pyridazine
-
Primary or secondary amine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a microwave-safe reaction vial, combine the 6-chloro-2,3-disubstituted-imidazo[1,2-b]pyridazine (1.0 mmol), the amine (1.2-2.0 mmol), and DIPEA (2.0-3.0 mmol).
-
Add DMF or NMP (5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General workflow for regioselective functionalization of imidazo[1,2-b]pyridazines.
Caption: Troubleshooting flowchart for poor regioselectivity.
Caption: Key factors influencing regioselectivity.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Greener Synthesis of Imidazo[1,2-b]pyridazine Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the greener synthesis of imidazo[1,2-b]pyridazine analogues.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazo[1,2-b]pyridazine analogues, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Condensation Reactions
Question: I am attempting to synthesize a 2,6-disubstituted imidazo[1,2-b]pyridazine via the condensation of 3-amino-6-chloropyridazine with an α-bromoketone, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this condensation reaction are a common issue. Several factors could be contributing to this problem. A primary concern is the nucleophilicity of the nitrogen atoms in the 3-aminopyridazine starting material. The ring nitrogen that is not adjacent to the amino group is often the most nucleophilic, leading to alkylation at this site, which prevents the desired cyclization to form the imidazo[1,2-b]pyridazine ring system.[1]
Here is a step-by-step guide to troubleshoot this issue:
-
Starting Material Quality: Ensure the 3-amino-6-chloropyridazine and α-bromoketone are pure and dry. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Base: A mild base such as sodium bicarbonate is often used to facilitate the reaction.[1] Ensure the base is fresh and added in the correct stoichiometric amount.
-
Solvent: The choice of solvent is critical. While various solvents can be used, consider using greener options like ethanol or employing aqueous conditions where appropriate.
-
Temperature: The reaction may require heating. Optimize the reaction temperature by gradually increasing it and monitoring the reaction progress by TLC.
-
-
Alternative Starting Materials: The presence of a halogen on the pyridazine ring is crucial for a successful reaction.[1] If you are using unsubstituted 3-aminopyridazine, consider switching to a halogenated analogue like 3-amino-6-chloropyridazine.
-
Energy Input: Consider using microwave irradiation or ultrasound to enhance the reaction rate and yield. These methods can often reduce reaction times and improve efficiency.
Issue 2: Side Product Formation in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Question: I am using a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to synthesize 3-aminoimidazo[1,2-b]pyridazine analogues and I am observing significant side product formation. How can I minimize these unwanted products?
Answer:
The GBB reaction is a powerful tool for generating diverse imidazo-fused heterocycles. However, side product formation can occur, particularly when using aminoazines like 3-aminopyridazine. The formation of regioisomers is a known issue with some aminopyrimidines in the GBB reaction, and similar challenges can arise with aminopyridazines.[2]
To minimize side product formation, consider the following:
-
Catalyst Choice: The choice of catalyst is crucial for directing the reaction towards the desired product. While Brønsted acids can be used, Lewis acids such as Sc(OTf)₃ or perchloric acid (HClO₄) have been shown to be effective.[3] Experiment with different catalysts and catalyst loadings to find the optimal conditions for your specific substrates.
-
Solvent Selection: The use of green solvents like eucalyptol has been reported to provide good results.[3] Other sustainable options include ethanol and water. The solvent can influence the reaction pathway and selectivity, so screening different green solvents is recommended.
-
Reaction Temperature: Optimize the reaction temperature. While some GBB reactions proceed at room temperature, others may benefit from heating to promote the desired reaction pathway and minimize side reactions. Microwave-assisted heating can offer precise temperature control and rapid reaction times, potentially reducing the formation of degradation products.[4]
-
Purification: Careful purification of the crude product is essential. Column chromatography is a common method for separating the desired product from side products.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using greener synthesis methods for imidazo[1,2-b]pyridazine analogues?
A1: Greener synthesis methods offer several advantages, including:
-
Reduced Environmental Impact: Minimizing the use of hazardous solvents and reagents.[5]
-
Increased Efficiency: Often leading to higher yields and shorter reaction times.[6]
-
Energy Conservation: Employing energy-efficient techniques like microwave and ultrasound irradiation.[7][8]
-
Improved Safety: Using less toxic materials and milder reaction conditions.
Q2: What are some recommended green solvents for the synthesis of imidazo[1,2-b]pyridazines?
A2: Several green solvents have been successfully used for the synthesis of related imidazo-fused heterocycles and can be applied to imidazo[1,2-b]pyridazine synthesis. These include:
-
Eucalyptol: A bio-based solvent that has shown excellent results in the GBB reaction.[3]
-
Water: An environmentally benign solvent, particularly effective in certain microwave- and ultrasound-assisted reactions.[9]
-
Ethanol: A renewable and less toxic alternative to many traditional organic solvents.[3]
Q3: How do microwave and ultrasound-assisted synthesis compare for preparing imidazo[1,2-b]pyridazine analogues?
A3: Both microwave and ultrasound irradiation are effective green chemistry tools for accelerating reactions.
-
Microwave-assisted synthesis provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[4]
-
Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance mass transfer and reaction rates, and can also lead to shorter reaction times and higher yields, often at lower temperatures than conventional heating.[9][10]
The choice between the two often depends on the specific reaction and available equipment. A comparative study for a specific synthesis is recommended to determine the most efficient method.[8][11]
Data Presentation
Table 1: Comparison of Greener Synthesis Methods for Imidazo-Fused Heterocycles
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| GBB Reaction | HClO₄ | Eucalyptol | Conventional Heating | 1 h | 73 | [3] |
| GBB Reaction | Sc(OTf)₃ | Eucalyptol | Conventional Heating | 1 h | 86 | [3] |
| GBB Reaction | NH₄Cl | Water | Ultrasound | 4 h | 32-50 | [9] |
| GBB Reaction | NH₄Cl | Ethanol | Microwave | 30 min | 89 | [4] |
| Condensation | NaHCO₃ | Ethanol | Reflux | 4 h | 75 | [1] |
Experimental Protocols
Protocol 1: Greener Synthesis of 3-Aminoimidazo[1,2-b]pyridazine Analogues via GBB Reaction
This protocol is adapted from a general procedure for the synthesis of related imidazo-fused heterocycles using a green solvent.[3]
-
To a solution of the 3-aminopyridazine derivative (1.0 mmol) and the aldehyde (1.0 mmol) in eucalyptol (2 mL), add the isocyanide (1.0 mmol) and the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or gentle heating) for the required time (typically 1-4 hours), monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-b]pyridazine analogue.
Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazine Analogues
This protocol is a general guideline based on microwave-assisted organic synthesis principles.[4]
-
In a microwave-safe vial, combine the 3-amino-6-substituted pyridazine (1.0 mmol), the α-haloketone (1.0 mmol), and a suitable base (e.g., K₂CO₃, 1.2 mmol) in a minimal amount of a green solvent (e.g., ethanol, 2-3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature and time (e.g., 120 °C for 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove any inorganic salts and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the pure imidazo[1,2-b]pyridazine product.
Mandatory Visualization
Caption: General workflow for the greener synthesis of imidazo[1,2-b]pyridazine analogues.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 7. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 10. MICROWAVE- AND ULTRASOUND-ASSISTED GREEN SYNTHESIS AND THERMAL PROPERTIES OF 2-(2,4-DICHLOROPHENYL)- 4,5-DIPHENYL-1(4-(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOLE | Processes of Petrochemistry and Oil Refining [ppor.az]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the reported biological activities of substituted imidazo[1,2-b]pyridazine derivatives, with a focus on how different substitution patterns influence their efficacy as anticancer, antifungal, and enzyme-inhibiting agents. The information is compiled from various studies to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts. While this guide encompasses a range of substituted imidazo[1,2-b]pyridazines, it is important to note a relative scarcity of publicly available, direct comparative studies on a series of substituted imidazo[1,2-b]pyridazine-2-carboxylates.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various substituted imidazo[1,2-b]pyridazine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| A17 | 3-(4-fluorophenyl), 6-(4-(4-methylpiperazin-1-yl)phenylamino) | A549 (Non-small cell lung cancer) | 0.05 | [1] |
| H460 (Non-small cell lung cancer) | 0.02 | [1] | ||
| A18 | 3-(4-fluorophenyl), 6-(4-(morpholino)phenylamino) | A549 (Non-small cell lung cancer) | 0.09 | [1] |
| H460 (Non-small cell lung cancer) | 0.03 | [1] | ||
| 8q | 3-(pyridin-3-yl), 6-(substituted phenyl) | Not specified (TNF-α production inhibition) | 0.9 | [2] |
| 8w | 3-(4-(methylsulfonyl)phenyl), 6-(substituted phenyl) | Not specified (TNF-α production inhibition) | 0.4 | [2] |
Table 2: Antifungal Activity of 3,6-Disubstituted Imidazo[1,2-b]pyridazines
| Compound ID | R1 (at C3) | R2 (at C6) | Alternaria alternata (EC50, µg/mL) | Pyricularia oryzae (EC50, µg/mL) | Corn Curvalaria Leaf Spot (EC50, µg/mL) | Alternaria brassicae (EC50, µg/mL) | Reference |
| 4a | H | 4-chlorophenyl | 10.3 | 12.5 | 9.8 | 15.4 | [3] |
| 4c | H | 4-fluorophenyl | 11.2 | 13.1 | 10.5 | 16.2 | [3] |
| 4d | H | 4-bromophenyl | 9.8 | 11.7 | 9.1 | 14.8 | [3] |
| 4j | Br | 4-chlorophenyl | 4.0 | 7.7 | Not Reported | 7.1 | [4] |
| 4l | H | 2,4-dichlorophenyl | 8.5 | 10.9 | 8.1 | 13.5 | [3] |
| 4r | H | 4-methylphenyl | 15.6 | 18.2 | 14.3 | 20.1 | [3] |
| Hymexazol (Control) | - | - | 25.5-fold less potent than 4a-4d, 4l | 1.9 to 25.5-fold less potent | 1.9 to 25.5-fold less potent | 1.9 to 25.5-fold less potent | [3] |
Table 3: Enzyme Inhibition and Receptor Binding of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Substituents | Target | Activity (Ki or IC50) | Reference |
| 4 | 2-(4'-Dimethylaminophenyl), 6-(methylthio) | β-Amyloid Plaques (Aβ1−40) | Ki = 11.0 nM | [5] |
| A17 | 3-(4-fluorophenyl), 6-(4-(4-methylpiperazin-1-yl)phenylamino) | mTOR | IC50 = 0.067 µM | [1] |
| A18 | 3-(4-fluorophenyl), 6-(4-(morpholino)phenylamino) | mTOR | IC50 = 0.062 µM | [1] |
| 47 | Specific structure not detailed in abstract | GSK-3β | Potent inhibitor | [6] |
| 6a | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) | Tyk2 JH2 | 6-fold less potent than compound 4 | [7] |
Experimental Protocols
Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives (Antifungal)
A general method for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines involves the reaction of a substituted 3-amino-6-chloropyridazine with an appropriate α-haloketone. The resulting intermediate can then undergo further modifications, such as Suzuki coupling reactions, to introduce a variety of substituents at the 6-position. The final products are typically purified by column chromatography.[3][4]
Mycelium Growth Rate Method for Antifungal Activity
The in vitro antifungal activities of the synthesized compounds are commonly evaluated using the mycelium growth rate method against various phytopathogenic fungi.[3][4] The compounds are dissolved in a suitable solvent, such as DMSO, and added to a potato dextrose agar (PDA) medium at different concentrations. Mycelial discs of the test fungi are then placed in the center of the agar plates and incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specific period. The diameter of the fungal colonies is measured, and the percentage of inhibition is calculated relative to a control group. The EC50 values are then determined from the dose-response curves.[4]
SRB Assay for Anticancer Activity
The anti-proliferative activities of the imidazo[1,2-b]pyridazine derivatives against human cancer cell lines can be determined using the Sulforhodamine B (SRB) assay.[1] Cells are seeded in 96-well plates and exposed to different concentrations of the test compounds for a specified duration (e.g., 72 hours). After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye is then solubilized, and the absorbance is measured using a microplate reader. The IC50 values are calculated from the resulting dose-response curves.[1]
mTOR Kinase Assay
The inhibitory activity against mTOR kinase is determined using a variety of commercially available assay kits. These assays typically involve the incubation of the recombinant mTOR enzyme with the test compound and a specific substrate in the presence of ATP. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like fluorescence resonance energy transfer (FRET) or luminescence.[1]
Mandatory Visualization
Experimental Workflow for Antifungal Screening
Caption: Workflow for the mycelium growth rate antifungal assay.
mTOR Signaling Pathway Inhibition
Caption: Inhibition of the mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.
References
- 1. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-[Formula: see text]]pyridazines as inhibitors of TNF-[Formula: see text] production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is continually evolving, with a constant search for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the privileged structures in medicinal chemistry, nitrogen-containing heterocycles have emerged as a cornerstone for the development of a wide array of therapeutic agents. This guide provides an objective comparison of the imidazo[1,2-b]pyridazine scaffold, represented by Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, against other prominent heterocyclic systems, namely benzimidazoles, quinolines, and pyrimidines. The comparison is supported by experimental data on their biological activity, primarily focusing on their role as kinase inhibitors, a critical target class in oncology and inflammatory diseases.
Introduction to Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds are integral to the design of new drugs, with a significant percentage of FDA-approved pharmaceuticals containing at least one heterocyclic ring. Their structural diversity, ability to engage in various non-covalent interactions, and tunable physicochemical properties make them ideal starting points for lead optimization.
Imidazo[1,2-b]pyridazine: This fused heterocyclic system has garnered significant attention in recent years. The scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential, including anti-inflammatory, anti-cancer, and anti-fibrotic activities. This compound serves as a versatile intermediate in the synthesis of more complex derivatives.
Benzimidazole: A bicyclic scaffold composed of fused benzene and imidazole rings, benzimidazole is a well-established pharmacophore. Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including anti-helminthic, anti-ulcer, and anti-cancer properties.
Quinoline: This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is another cornerstone in medicinal chemistry. Quinoline derivatives have a long history as anti-malarial agents and have since been developed as anti-cancer, anti-bacterial, and anti-inflammatory drugs.
Pyrimidine: A simple six-membered aromatic ring with two nitrogen atoms, the pyrimidine scaffold is a fundamental building block of nucleic acids. In medicinal chemistry, it is a key component of numerous kinase inhibitors and other therapeutic agents.
Comparative Biological Activity: Focus on Kinase Inhibition
To provide a quantitative comparison of these scaffolds, we have compiled inhibitory concentration (IC50) data for representative derivatives against common oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It is important to note that the presented data is for various derivatives of each scaffold and not a direct head-to-head comparison of the parent compounds. The potency of a compound is highly dependent on the specific substitutions on the core scaffold.
Quantitative Data Summary
| Scaffold | Derivative Example | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Imidazo[1,2-b]pyridazine | Compound 27f[1] | Mps1 | - | 0.70 (cellular Mps1) |
| Compound 26[2] | TAK1 | 55 | - | |
| Derivative from study[3] | Tyk2 JH2 | Ki < 1 | - | |
| Benzimidazole | Derivative from study[4] | Ribosomal S6 Kinase | 340 | - |
| Derivative from study[5] | CK1δ | 98.6 | - | |
| Quinoline | Compound 47[6] | EGFR | 490 | - |
| Compound 26[6] | c-Met | 9.3 | 93 (MKN45 cells) | |
| Pyrimidine | Osimertinib[7] | EGFR (T790M) | ~1 | ~15 (H1975 cells) |
| Pazopanib[7] | VEGFR-2 | - | - | |
| Pyrazolo[3,4-d]pyrimidine (SI306)[8][9] | c-Src | Ki = 130 | 7,200 - 11,200 (GBM cells) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of chemical compounds. Below are representative protocols for key in vitro assays commonly used to assess the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
- Enzyme Solution: Dilute the recombinant kinase to the desired concentration in Kinase Buffer.
- Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP at their respective desired concentrations in Kinase Buffer.
- Test Compound: Prepare serial dilutions of the test compound in 100% DMSO, followed by a further dilution in Kinase Buffer.
2. Assay Procedure:
- Add 5 µL of the diluted test compound to the wells of a low-volume 384-well plate.
- Add 5 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Solution to each well.
- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
- Incubate for 60 minutes at room temperature, protected from light.
3. Data Acquisition and Analysis:
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) following excitation at 320 nm.
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
- Normalize the data using vehicle (DMSO) controls as 100% activity and a known potent inhibitor as 0% activity.
- Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Plating:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
- Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in culture medium.
- Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
- Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium containing MTT.
- Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with medium and MTT but no cells).
- Calculate the percentage of cell viability relative to the vehicle-treated control cells (100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.[11][12]
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified EGFR signaling pathway and the point of action for kinase inhibitors.
Conclusion
The imidazo[1,2-b]pyridazine scaffold, exemplified by this compound, represents a promising and versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. While direct comparative data against other established heterocyclic scaffolds like benzimidazoles, quinolines, and pyrimidines is limited, the available information suggests that all these core structures can be elaborated to yield highly potent and selective modulators of various biological targets. The choice of a particular scaffold for a drug discovery program will ultimately depend on a multitude of factors, including the specific target, desired selectivity profile, and the synthetic tractability for generating diverse chemical libraries. The data and protocols presented in this guide aim to provide a valuable resource for researchers in the rational design and evaluation of next-generation therapeutics based on these important heterocyclic systems.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of Novel Anti-Inflammatory Compounds
In the quest for novel therapeutics to combat inflammation-related ailments, rigorous in vitro validation is the foundational step in the drug discovery pipeline.[1][2] This guide provides a comparative framework for assessing the anti-inflammatory activity of derived compounds, offering detailed experimental protocols, data presentation standards, and visual aids to facilitate clear and objective evaluation. The methodologies outlined are benchmarked against known standards, providing researchers with a robust toolkit for preliminary screening and mechanism of action studies.
Core In Vitro Assays for Anti-Inflammatory Activity
A multi-pronged approach is essential to comprehensively evaluate the anti-inflammatory potential of test compounds. The following assays are industry standards for screening and characterizing novel anti-inflammatory agents.
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[3] The Griess assay is a common method to quantify NO production and assess the inhibitory effect of test compounds.[4]
2. Inhibition of Pro-Inflammatory Cytokine Production:
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade.[5] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the reduction of these cytokines in the presence of test compounds.[4]
3. Inhibition of Cyclooxygenase (COX) Enzymes:
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[6] In vitro assays that measure the inhibition of these enzymes are crucial for identifying compounds with NSAID-like activity.[7][8]
4. Modulation of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes.[9][10][11][12] Assays that measure the inhibition of NF-κB activation are vital for understanding the molecular mechanism of a compound's anti-inflammatory action.
Comparative Performance of Derived Compounds
To illustrate the comparative analysis, the following table summarizes hypothetical data for two derived compounds ("Compound A" - a flavonoid, and "Compound B" - an alkaloid) against the well-established steroidal anti-inflammatory drug, Dexamethasone.
| Assay | Parameter | Compound A (Flavonoid) | Compound B (Alkaloid) | Dexamethasone (Positive Control) |
| NO Production Inhibition | IC₅₀ (µM) | 15.2 | 25.8 | 5.5 |
| TNF-α Production Inhibition | IC₅₀ (µM) | 10.5 | 18.2 | 2.1 |
| IL-6 Production Inhibition | IC₅₀ (µM) | 12.8 | 22.1 | 3.7 |
| COX-2 Enzyme Inhibition | IC₅₀ (µM) | > 100 | 8.9 | Not Applicable |
| NF-κB Activation Inhibition | IC₅₀ (µM) | 8.1 | 12.5 | 1.5 |
Note: IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays mentioned above.
Nitric Oxide (NO) Production Assay using Griess Reagent
Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[4]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Principle: This assay utilizes a specific capture antibody coated on a 96-well plate to bind the cytokine of interest from the sample. A second, enzyme-conjugated detection antibody binds to the captured cytokine, and a substrate is added to produce a measurable color change.
Methodology:
-
Sample Preparation: Culture and treat RAW 264.7 cells with test compounds and/or LPS as described in the NO assay protocol. Collect the cell culture supernatant.
-
ELISA Procedure:
-
Add 100 µL of cell culture supernatants and cytokine standards to the appropriate wells of the antibody-coated ELISA plate.
-
Incubate for 2 hours at room temperature.[4]
-
Wash the plate multiple times with a wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Wash the plate again and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Cyclooxygenase (COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX-2, which is monitored by the appearance of an oxidized product.[8]
Methodology:
-
Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of the test compounds to the wells of a 96-well plate. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[4]
-
Enzyme Addition: Add the diluted COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement: Monitor the reaction kinetically using a plate reader at the appropriate wavelength for the detection reagent used (e.g., fluorometric detection at λEx = 535 nm/λEm = 587 nm).[13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Visualizing Cellular Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following have been generated using the DOT language.
Caption: A typical workflow for screening derived compounds for anti-inflammatory activity.
Caption: The NF-κB signaling cascade, a key target for anti-inflammatory compounds.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Structure-activity relationship (SAR) studies of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate analogues
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues based on the Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate framework. By examining the impact of various substitutions on different biological targets, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.
Comparative Biological Activity
The biological activity of imidazo[1,2-b]pyridazine analogues is significantly influenced by the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on different biological targets.
Table 1: Inhibition of mTOR and Antiproliferative Activity
A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines.[1] Compounds A17 and A18 demonstrated potent mTOR inhibitory activity.[1]
| Compound | R1 | R2 | mTOR IC50 (µM) | A549 IC50 (µM) | H460 IC50 (µM) |
| A15 | H | 4-Cl | >10 | 0.02 | 0.03 |
| A17 | 3-CF3 | 4-Cl | 0.067 | 0.04 | 0.05 |
| A18 | 3-CF3 | 3-Cl | 0.062 | 0.03 | 0.04 |
| A24 | 4-F | 4-Cl | >10 | 20.7 | >40 |
Data sourced from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[1]
Table 2: Binding Affinity to β-Amyloid Plaques
Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for β-amyloid plaques in Alzheimer's disease. The binding affinities (Ki) of these compounds were determined using synthetic Aβ1-40 aggregates.[2]
| Compound | R (at 6-position) | X (at 2-position) | Ki (nM) |
| 3 | OMe | 4'-(Me)2N-Ph | 21.0 ± 2.1 |
| 4 | SMe | 4'-(Me)2N-Ph | 11.0 ± 1.5 |
| 5 | O(CH2)2F | 4'-(Me)2N-Ph | 45.3 ± 4.2 |
| 9 | O(CH2)3F | 4'-(Me)2N-Ph | 89.7 ± 8.5 |
| 16a | Cl | 5-(Me)2N-pyrid-2-yl | >1000 |
Data from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques.[2]
Table 3: Inhibition of Tyk2 JH2
Analogues of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine were evaluated as inhibitors of the Tyk2 JH2 domain.[3]
| Compound | R1 | R2 | Tyk2 JH2 Ki (nM) | Cellular IC50 (µM) |
| 6a | H | cyclopropyl | 2.8 | 0.048 |
| 6e | 2-pyridyl | cyclopropyl | 0.23 | 0.008 |
| 6n | 2-pyridyl | isopropyl | 0.09 | 0.012 |
| 6o | 2-pyridyl | cyclobutyl | 0.24 | 0.009 |
Data from a study on imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used in the cited studies.
mTOR Inhibition Assay
The mTOR inhibitory activity of the compounds was evaluated using a biochemical assay. The IC50 values were determined by measuring the inhibition of mTOR kinase activity. The anti-proliferative activity was assessed using the Sulforhodamine B (SRB) assay against various human cancer cell lines.[1]
In Vitro Binding Assay for β-Amyloid Plaques
The binding affinity of the imidazo[1,2-b]pyridazine derivatives to β-amyloid plaques was determined through a competitive binding assay using synthetic Aβ1-40 aggregates.[2] The assay measured the displacement of a radiolabeled ligand, [3H]BTA-1, by the test compounds.[2] The inhibition constant (Ki) was calculated from the IC50 values.[2]
Tyk2 JH2 Inhibition Assay
The inhibitory activity against the Tyk2 JH2 domain was determined using a biochemical assay that measures the binding affinity of the compounds. Cellular activity was assessed using an IFNα-stimulated luciferase reporter assay in Kit225 T cells.[3]
Visualizing Structure-Activity Relationship Studies
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial design and synthesis to biological evaluation.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
References
- 1. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for C-H Activation of Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds is a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules. Imidazo[1,2-b]pyridazine is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. This guide provides a comparative overview of various catalytic systems employed for the C-H activation of imidazo[1,2-b]pyridazines and related heterocycles, with a focus on performance, reaction conditions, and mechanistic pathways.
Catalyst Performance: A Comparative Summary
The choice of catalyst is critical for achieving high efficiency and regioselectivity in the C-H functionalization of imidazo[1,2-b]pyridazines. Palladium, ruthenium, rhodium, and iridium-based catalysts have demonstrated significant utility in this field. The following tables summarize the performance of these catalysts in key C-H activation reactions.
Palladium-Catalyzed C-H Arylation
Palladium catalysts, particularly Pd(OAc)₂, are highly effective for the direct C3-arylation of imidazo[1,2-b]pyridazines.[1][2] These reactions often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs) and can be performed in environmentally benign solvents.[1]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | None | K₂CO₃ | Pentan-1-ol | 120 | Up to 95% | High TOFs and TONs, effective with aryl bromides and activated aryl chlorides.[1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | Up to 94% | Effective for intramolecular C-H arylation of pyridine derivatives.[3] |
| Pd(OAc)₂ | P(tBu)₃ | K₂CO₃ | Toluene | 125 | Good | Direct arylation of N-iminopyridinium ylides.[4] |
Ruthenium-Catalyzed C-H Functionalization
Ruthenium catalysts are versatile and have been employed for various C-H functionalization reactions of related N-heterocycles, such as silylation and alkenylation. These reactions are typically directed by a coordinating group, leading to high regioselectivity.
| Catalyst Precursor | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Functionalization |
| [RuCl₂(p-cymene)]₂ | None | KPF₆ | DCE | 100 | Up to 80% | ortho-Amidation of 2-arylimidazo[1,2-a]pyridines.[5] |
| [RuCl₂(p-cymene)]₂ | None | AgSbF₆ | DCE | 120 | Good | ortho-Alkenylation of 2-phenylimidazo[1,2-a]pyridine.[5] |
| Ru(OAc)₂ | None | None | Dioxane | 120 | Up to 95% | ortho-Silylation of 2-aryloxazoles.[6] |
Rhodium-Catalyzed C-H Annulation
Rhodium(III) catalysts are powerful tools for C-H activation/annulation reactions, enabling the construction of fused heterocyclic systems. While direct functionalization of imidazo[1,2-b]pyridazine is less common, the annulation of related N-heterocycles highlights the potential of this approach.
| Catalyst Precursor | Additive | Solvent | Temp (°C) | Yield (%) | Reaction Type |
| [RhCpCl₂]₂ | AgSbF₆ | DCE | 80 | Up to 98% | Annulation of N-iminopyridinium ylides with alkynes.[7] |
| [RhCpCl₂]₂ | NaOAc | MeOH | 60 | Up to 95% | Annulation of N-iminopyridinium ylides with diazo compounds.[7] |
| [RhCp*Cl₂]₂ | AgOAc | DCE | 100 | Good | Annulation of N-azolo imines with alkynes.[8] |
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a robust method for introducing a versatile boronate ester group onto a heterocyclic core, which can then be further functionalized. This reaction is often characterized by its high functional group tolerance and predictable regioselectivity based on steric factors.
| Catalyst Precursor | Ligand | Borylating Agent | Solvent | Temp (°C) | Yield (%) | Notes |
| [Ir(COD)OMe]₂ | dtbpy | B₂pin₂ or HBpin | THF or Cyclohexane | 25-80 | Good to Excellent | Broad applicability to heteroarenes.[9][10] |
| [Ir(COD)OMe]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | B₂pin₂ | Cyclohexane | 80 | High | Sterically controlled borylation.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key C-H activation reactions.
General Procedure for Palladium-Catalyzed C3-Arylation of Imidazo[1,2-b]pyridazine
This procedure is adapted from a high-turnover frequency method.[1]
Materials:
-
Imidazo[1,2-b]pyridazine (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.001 mmol, 0.1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Pentan-1-ol (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add imidazo[1,2-b]pyridazine, aryl bromide, potassium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add pentan-1-ol via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylated imidazo[1,2-b]pyridazine.
General Procedure for Ruthenium-Catalyzed ortho-C-H Silylation of 2-Arylimidazo[1,2-a]pyridines
This protocol is based on the silylation of related 2-aryloxazoles.[6]
Materials:
-
2-Arylimidazo[1,2-a]pyridine (0.5 mmol)
-
Hydrosilane (e.g., triethylsilane, 1.5 mmol)
-
Ruthenium(II) acetate (Ru(OAc)₂, 0.025 mmol, 5 mol%)
-
1,4-Dioxane (2 mL)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the 2-arylimidazo[1,2-a]pyridine and ruthenium(II) acetate.
-
Add 1,4-dioxane followed by the hydrosilane under an inert atmosphere.
-
Seal the vial and heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the ortho-silylated product.
General Procedure for Iridium-Catalyzed C-H Borylation of Heteroarenes
This is a general procedure applicable to a wide range of heterocyclic substrates.[9][11]
Materials:
-
Imidazo[1,2-b]pyridazine (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol)
-
[Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 mmol, 3 mol%)
-
Cyclohexane (5 mL)
Procedure:
-
In a glovebox, add [Ir(COD)OMe]₂ and dtbpy to a dry vial.
-
Add cyclohexane and stir for 10 minutes.
-
Add the imidazo[1,2-b]pyridazine and B₂pin₂.
-
Seal the vial and heat the mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or used directly in subsequent reactions.
Mechanistic Insights and Visualizations
The mechanism of C-H activation is highly dependent on the metal catalyst and the reaction conditions.
Concerted Metalation-Deprotonation (CMD) Pathway
For palladium-catalyzed reactions, the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted.[12][13][14][15] In this pathway, the C-H bond cleavage occurs in a single, concerted step involving the palladium catalyst and a base (often a carboxylate).
Caption: Generalized catalytic cycle for palladium-catalyzed C-H activation via a CMD mechanism.
Experimental Workflow
A typical experimental workflow for a catalytic C-H activation reaction involves several key steps, from reaction setup to product isolation and characterization.
Caption: A standard workflow for performing and analyzing a C-H activation experiment.
References
- 1. [PDF] Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium(II) Acetate Catalyzed Synthesis of Silylated Oxazoles via C-H Silylation and Dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
Comparison of different synthetic routes to the imidazo[1,2-b]pyridazine core
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. This guide provides a comparative overview of various synthetic routes to this important core structure, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable methodology for a given research objective.
Classical Condensation of 3-Aminopyridazines and α-Haloketones
The most traditional and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. This method is straightforward and generally provides good yields. The reaction proceeds via an initial N-alkylation of the 3-aminopyridazine followed by an intramolecular cyclization.
A study by Al-Tel and Al-Qawasmeh in 2010 demonstrated the synthesis of a series of 2-substituted-6-chloroimidazo[1,2-b]pyridazines through the reaction of 3-amino-6-chloropyridazine with various α-bromoketones in the presence of sodium bicarbonate.
Table 1: Synthesis of 2-Substituted-6-chloroimidazo[1,2-b]pyridazines via Classical Condensation
| Entry | R Group of α-Bromoketone | Product | Yield (%) |
| 1 | Phenyl | 6-chloro-2-phenylimidazo[1,2-b]pyridazine | 85 |
| 2 | 4-Bromophenyl | 2-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine | 90 |
| 3 | 4-Chlorophenyl | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | 88 |
| 4 | 4-Fluorophenyl | 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | 87 |
| 5 | 4-Nitrophenyl | 6-chloro-2-(4-nitrophenyl)imidazo[1,2-b]pyridazine | 80 |
| 6 | 4-Methoxyphenyl | 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | 82 |
| 7 | 2-Naphthyl | 6-chloro-2-(naphthalen-2-yl)imidazo[1,2-b]pyridazine | 86 |
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-6-chloroimidazo[1,2-b]pyridazines
A mixture of 3-amino-6-chloropyridazine (1.0 mmol), the appropriate α-bromoketone (1.0 mmol), and sodium bicarbonate (2.0 mmol) in absolute ethanol (20 mL) is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then treated with water (25 mL) and the resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure product.
Classical condensation pathway.
Two-Step, One-Pot Synthesis of 3-Substituted Imidazo[1,2-b]pyridazines
A convenient two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-b]pyridazines has been developed, offering a practical approach from readily accessible starting materials.[1] This protocol involves the reaction of a heterocyclic amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with an active electrophile.[1]
Table 2: Two-Step, One-Pot Synthesis of 3-Substituted 6-chloroimidazo[1,2-b]pyridazines [1]
| Entry | Electrophile (R-CH2Br) | R | Product | Yield (%) |
| 1 | Ethyl bromoacetate | CO2Et | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | 75 |
| 2 | Bromoacetonitrile | CN | 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile | 80 |
| 3 | 2-Bromoacetophenone | COPh | (6-chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone | 72 |
| 4 | 2-Bromo-1-(4-methoxyphenyl)ethanone | CO(4-MeOPh) | (6-chloroimidazo[1,2-b]pyridazin-3-yl)(4-methoxyphenyl)methanone | 78 |
| 5 | 2-Bromo-1-(4-fluorophenyl)ethanone | CO(4-FPh) | (6-chloroimidazo[1,2-b]pyridazin-3-yl)(4-fluorophenyl)methanone | 76 |
Experimental Protocol: General procedure for the two-step one-pot synthesis of 3-substituted 6-chloroimidazo[1,2-b]pyridazines [1]
To a solution of 6-chloropyridazin-3-amine (1 mmol) in DMF (5 mL), N,N-dimethylformamide dimethyl acetal (1.2 mmol) is added. The reaction mixture is stirred at 80 °C for 2 hours. After cooling to room temperature, the respective bromo compound (1.2 mmol) and potassium carbonate (2 mmol) are added. The mixture is then stirred at 100 °C for 4-6 hours. After completion of the reaction, the mixture is poured into ice-water (50 mL). The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel to give the desired product.[1]
Two-step, one-pot synthesis workflow.
Other Synthetic Routes
While the classical condensation and the two-step, one-pot synthesis are well-documented, other methods for the construction of the imidazo[1,2-b]pyridazine core have been explored, including three-component reactions, microwave-assisted synthesis, and transition-metal-catalyzed reactions. These alternative routes can offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. However, detailed comparative studies with extensive quantitative data for a range of substrates are less commonly reported in the literature for the imidazo[1,2-b]pyridazine system compared to the more common imidazo[1,2-a]pyridine core.
-
Three-Component Synthesis: The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving an amidine (such as 3-aminopyridazine), an aldehyde, and an isocyanide, provides a rapid and convergent route to 3-aminoimidazo-fused heterocycles. This method allows for the introduction of three points of diversity in a single step.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction, often leading to shorter reaction times and improved yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic systems, including imidazo[1,2-b]pyridazines.
-
Transition-Metal-Catalyzed Synthesis: Palladium and gold catalysts have been employed in the synthesis of the imidazo[1,2-b]pyridazine core. These methods often involve C-N bond formation through cross-coupling reactions or intramolecular cyclizations, enabling the construction of the fused ring system under mild conditions.
Conclusion
The synthesis of the imidazo[1,2-b]pyridazine core can be achieved through several effective routes. The classical condensation of 3-aminopyridazines with α-haloketones remains a robust and high-yielding method for accessing 2-substituted derivatives. For the synthesis of 3-substituted analogues, the two-step, one-pot reaction offers a practical and efficient alternative. While three-component, microwave-assisted, and transition-metal-catalyzed methods hold promise for rapid and diverse library synthesis, more comprehensive comparative data is needed to fully evaluate their advantages and limitations for the construction of the imidazo[1,2-b]pyridazine scaffold. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a critical aspect of quality control, ensuring the safety, efficacy, and reproducibility of products and experimental results.[1] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation, identification, and quantification of a main compound from its impurities.[2][3]
This guide provides an objective comparison of HPLC with other common analytical methods for purity assessment. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most suitable analytical strategy for your specific needs.
Principle of HPLC for Purity Analysis
HPLC separates components of a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase packed in a column.[1] In the most common mode, Reversed-Phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase. When a sample is injected, compounds with higher polarity travel through the column faster, while less polar compounds are retained longer.[1] A detector measures the concentration of each compound as it elutes, generating a chromatogram. Purity is typically assessed using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[1][4]
Comparison of HPLC with Alternative Purity Assessment Methods
While HPLC is a versatile and widely used technique, other methods offer advantages for specific types of analytes or analytical goals.[5] The choice between methods depends on factors like the analyte's volatility, polarity, thermal stability, and the specific information required.[6][7]
Qualitative and Quantitative Method Comparison
The following table summarizes the key characteristics of HPLC compared to Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Applicable Analytes | Non-volatile, thermally unstable, polar, and large molecules (e.g., peptides, proteins, pharmaceuticals).[7][8] | Volatile and thermally stable compounds (e.g., solvents, small molecules).[8] | Charged/ionic species, both small and large molecules (e.g., ions, proteins, DNA).[9][10] | Any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P).[11] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[6] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] | Differential migration of ions in an electric field.[5][12] | Not a separation technique; relies on distinct resonance signals.[11] |
| Resolution/Efficiency | High resolution and efficiency.[11] | Very high efficiency, often exceeding HPLC, with more theoretical plates.[8][13] | Exceptional separation efficiency, often surpassing HPLC for charged analytes.[10] | Depends on spectral resolution; can be limited by signal overlap.[5] |
| Sensitivity | High, dependent on the detector (e.g., UV-Vis, MS).[7][9] | Very high, especially with sensitive detectors like FID and MS.[7][8] | Can have higher detection limits (lower sensitivity) compared to HPLC.[9][14] | Lower sensitivity compared to chromatographic methods.[5][11] |
| Analysis Speed | Typically 10-60 minutes per run.[15] | Generally faster than HPLC for simple mixtures.[8][15] | Often faster analysis times than HPLC.[9] | Relatively fast for data acquisition, but sample preparation can be time-consuming. |
| Sample Preparation | Moderate; requires sample to be dissolved in a suitable solvent and filtered.[5][13] | Can be more complex, often requiring derivatization for non-volatile analytes.[5][6] | Often simpler than HPLC, requiring less solvent and sample volume.[9][12] | Simple; requires dissolving the sample and an internal standard in a deuterated solvent.[11] |
| Cost | High initial instrument cost; significant ongoing solvent costs.[10][15] | Lower instrument and operational costs (gases are cheaper than solvents).[7][15] | Lower instrument and operational costs due to minimal solvent use.[10] | Very high initial instrument cost; low solvent cost. |
| Key Advantage | Broad applicability for a wide range of compounds.[8] | Excellent for volatile compounds and residual solvent analysis.[8] | High efficiency for ionic species and low sample/solvent consumption.[9][12] | Provides absolute purity without a specific reference standard for the analyte; non-destructive.[5][11] |
Quantitative Data Example: HPLC vs. GC
The following data is from a comparative study on the purity assessment of Methyl 5-oxohept-6-enoate.[13]
| Parameter | HPLC Analysis | GC Analysis |
| Purity (%) | 98.5% | 98.2% |
| Major Impurity 1 (%) | 1.2% | 1.3% |
| Major Impurity 2 (%) | 0.3% | 0.5% |
| Retention Time (min) | 4.2 | 6.8 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Theoretical Plates (N) | > 5000 | > 50000 |
| Tailing Factor (Tf) | 1.1 | 1.0 |
Workflows and Logical Diagrams
Visualizing the experimental and logical processes is key to understanding and implementing purity assessment methods.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate purity assessment.
Protocol 1: Reversed-Phase HPLC for General Purity
This protocol is a representative method for the purity analysis of a non-volatile organic compound.
-
Instrumentation:
-
Chromatographic Conditions:
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[13]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Analysis: Inject a blank (diluent) to ensure no interference, followed by the prepared sample solution.[1]
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the percent purity using the area normalization formula: Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[1]
-
Protocol 2: Gas Chromatography (GC-MS) for Volatile Compounds
This protocol is suitable for volatile compounds or those that can be made volatile through derivatization.
-
Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Conditions:
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent (e.g., dichloromethane). For non-volatile compounds like boronic acids, derivatization may be required (e.g., silylation with BSTFA).[6][13]
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Processing: Identify the main peak and any impurity peaks based on their retention times and mass spectra. Calculate purity using area normalization from the Total Ion Chromatogram (TIC).
-
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that determines purity against a certified internal standard.[11]
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.[11]
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[11]
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).[11]
-
-
Experimental Parameters:
-
Relaxation Delay (D1): Set to a sufficiently long time (e.g., 5 times the longest T1 relaxation time) to ensure full signal relaxation for accurate integration.[11]
-
Number of Scans: Typically 16 or 32 for a good signal-to-noise ratio.
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent and dissolve completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the defined parameters.
-
Data Processing: Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard. Calculate the absolute purity using a formula that accounts for the weights, molar masses, number of protons in the integrated signals, and the purity of the internal standard.
-
Method Validation for Purity Analysis
For use in regulated environments, such as pharmaceuticals, analytical methods must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure they are fit for purpose.[1][16][17]
Conclusion
HPLC is a powerful, versatile, and highly reproducible technique that serves as the primary method for purity assessment in many industries.[2] Its ability to analyze a wide range of non-volatile and thermally labile compounds makes it indispensable in pharmaceutical and chemical analysis.[8][18] However, for a comprehensive purity profile, orthogonal methods such as GC, CE, and qNMR provide complementary and essential data.[3][11] The selection of the most appropriate analytical method should be a strategic decision based on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis.[5] Proper method validation is critical to ensure the generation of accurate, reliable, and defensible purity data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. torontech.com [torontech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Kinase Selectivity Profiling: A Comparative Guide to Inhibitors Derived from Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, focusing on their kinase selectivity profiles. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies and to guide future drug discovery efforts.
Kinase Selectivity of Imidazo[1,2-b]pyridazine Derivatives
The selectivity of kinase inhibitors is a critical parameter, as off-target effects can lead to cellular toxicity and undesirable side effects. Compounds derived from the imidazo[1,2-b]pyridazine core have been shown to exhibit varying degrees of selectivity, with some demonstrating remarkable specificity for their intended targets.
One notable class of inhibitors developed from this scaffold targets the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2] Targeting the JH2 domain offers a potential advantage for achieving high selectivity against other kinases, including the catalytically active JH1 domain of Tyk2 and other JAK family members.[1][3]
Comparative Inhibition Data
The following table summarizes the kinase inhibition data for representative compounds derived from the imidazo[1,2-b]pyridazine scaffold.
| Compound | Target Kinase | Inhibition (Kᵢ, nM) | Selectivity Profile | Reference |
| Compound 6 | Tyk2 JH2 | 0.015 - 0.035 | >10,000-fold selective over a panel of 230 kinases, including Tyk2 JH1 and other JAK family members.[1] 480-fold selective over HIPK4.[1] | [1] |
| Compound 29 | Tyk2 JH2 | Potent (specific Kᵢ not provided) | Selective over the JH1 domain.[2][3] Also inhibits phosphodiesterase 4 (PDE4).[2][3] | [2][3] |
Experimental Protocols
The determination of kinase selectivity involves screening compounds against a panel of kinases using various biochemical or cell-based assays.
Biochemical Kinase Assays
-
Fluorescent Probe Displacement Assay: This method was utilized to determine the selectivity profile of compound 29.[3] It measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding site of a kinase. The resulting signal change is proportional to the binding affinity of the test compound.
-
ADP-Glo™ Max Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency. This method was used to evaluate the inhibitory activity of compounds against PI3Kα.[4]
Cell-Based Assays
-
Cellular Target Engagement (NanoBRET™): This technology allows for the quantification of inhibitor binding to a target kinase within intact cells. It provides a more physiologically relevant assessment of selectivity compared to biochemical assays alone.[5]
-
Western Blot Analysis: This technique can be used to assess the on-target inhibition of a specific signaling pathway. For instance, a reduction in the phosphorylation of downstream substrates of a target kinase upon treatment with an inhibitor confirms its cellular activity.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving Tyk2 and the workflow for kinase selectivity profiling.
Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Caption: General workflow for kinase inhibitor selectivity profiling.
Alternative Scaffolds and Inhibitors
While the imidazo[1,2-b]pyridazine core is a valuable scaffold, other heterocyclic systems are also being explored for the development of kinase inhibitors. For instance, imidazo[1,2-a]pyridine derivatives have been investigated as PI3Kα inhibitors, and 3-oxo-2,3-dihydropyridazine derivatives have been designed as inhibitors of Interleukin-2-inducible T-cell Kinase (ITK).[4][6] When selecting a tool compound, it is beneficial to compare the selectivity profiles of inhibitors from different chemical series to identify the most suitable molecule for the intended biological question.
Conclusion
Derivatives of this compound have yielded highly potent and selective kinase inhibitors, particularly targeting the Tyk2 pseudokinase domain. The comprehensive evaluation of their selectivity profiles using a combination of biochemical and cell-based assays is crucial for the validation of these compounds as pharmacological tools and for their advancement as potential therapeutic agents. Researchers are encouraged to consider the detailed selectivity data and experimental methodologies presented in this guide when designing their studies.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, ensuring compliance with safety protocols and regulations.
Hazard Identification and Classification
Before disposal, it is crucial to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) should always be consulted, related chlorinated heterocyclic compounds are typically classified with the following hazards:
-
Skin Irritation: May cause redness and irritation upon contact with skin.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Given its chemical structure as a chlorinated organic compound, it is prudent to manage this compound as a hazardous waste, unless explicitly determined otherwise by a waste characterization assessment. Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are often considered hazardous.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, additional protective clothing may be required. |
| Respiratory Protection | If handling fine powders outside of a fume hood, a NIOSH-approved respirator for organic vapors and particulates is recommended. All handling should ideally occur in a fume hood. |
Segregation and Storage of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions. Follow these steps for the safe segregation and storage of this compound waste:
-
Designated Waste Container: Use a dedicated, properly labeled, and compatible container for the collection of this specific chemical waste. The container should be in good condition, with a secure, tight-fitting lid.
-
Incompatible Materials: Store this waste separately from strong acids, bases, and oxidizing agents to prevent any potential adverse reactions.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (64067-99-8), and an indication of the associated hazards (e.g., "Irritant").
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, away from ignition sources, and has secondary containment to capture any potential leaks.
Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.
-
Waste Manifest: Do not dispose of this chemical down the drain or in regular trash.[1]
-
Licensed Disposal Service: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[2] This ensures that the waste is managed responsibly and in full compliance with all regulatory requirements.[2]
-
Container Decontamination: Any "empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, or preferably, reused for compatible waste collection after appropriate relabeling.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for managing Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in the laboratory, from personal protective equipment (PPE) to operational protocols and disposal plans.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary for splash hazards.[3][4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Inspect gloves for integrity before each use.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[4] For larger quantities, a chemical-resistant apron may be appropriate.[4][6] |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[3][4] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure and cross-contamination. The following procedures should be followed when handling this compound.
1. Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Don all required PPE as outlined in the table above.[1]
2. Weighing and Aliquoting:
-
Use a calibrated analytical balance inside the chemical fume hood.[1]
-
When transferring the solid compound, use a spatula and weighing paper or a weighing boat to avoid generating dust.[1]
-
Immediately after weighing, securely close the primary container.
3. Dissolution:
-
Add the solvent to the weighed compound in a suitable flask.
-
If necessary, use a vortex mixer or sonicator to ensure complete dissolution.[1]
-
Keep the container closed as much as possible during this process.
4. Post-Handling:
-
Thoroughly clean the spatula and any reusable equipment with an appropriate solvent.[1]
-
Wipe down the work surface within the fume hood.[1]
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2]
Caption: Workflow for selecting and using appropriate PPE for handling laboratory chemicals.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.
-
Container Management: Do not dispose of the chemical in drains or with general laboratory trash. Collect all waste material, including contaminated consumables, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route: The collected waste should be disposed of through a licensed chemical waste management company.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal.
In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, absorb the material with an inert substance and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department immediately.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
